4-Bromomethyl-1,2-dihydroquinoline-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108455. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
4-(bromomethyl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-5H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAHJCUCNVVEQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60296245 | |
| Record name | 4-(Bromomethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4876-10-2 | |
| Record name | 4876-10-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Bromomethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(bromomethyl)-1,2-dihydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 4-Bromomethyl-1,2-dihydroquinoline-2-one (CAS: 4876-10-2)
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Bromomethyl-1,2-dihydroquinoline-2-one, also identified by its CAS number 4876-10-2, is a heterocyclic organic compound of significant interest in the pharmaceutical industry.[1] Structurally, it belongs to the quinoline class, featuring a bicyclic structure of a benzene ring fused to a pyridine ring, with a bromomethyl group that imparts high reactivity for further chemical modification.[2] This reactivity makes it a crucial intermediate, most notably in the synthesis of the gastroprotective agent Rebamipide, which is used in the treatment of gastritis and gastroduodenal ulcers.[3][4] This document provides a comprehensive technical overview of its chemical properties, synthesis protocols, primary applications, analytical methodologies, and safety guidelines, serving as a vital resource for professionals in research and drug development.
Chemical and Physical Properties
This compound is typically a light yellow to light reddish-yellow or off-white solid powder at room temperature.[3][4][5] Its key physical and chemical properties are summarized below.
| Property | Value | Citations |
| CAS Number | 4876-10-2 | [6] |
| Molecular Formula | C₁₀H₈BrNO | [2][5][7] |
| Molecular Weight | 238.08 g/mol | [4][5][6] |
| IUPAC Name | 4-(bromomethyl)-1H-quinolin-2-one | [6][8] |
| Appearance | Light yellow to light reddish-yellow solid; off-white powder | [3][4][5] |
| Melting Point | 255-258 °C | [9][10] |
| Boiling Point | 391.8 °C at 760 mmHg | [9][10] |
| Density | 1.542 g/cm³ | [4][10] |
| Topological Polar Surface Area | 29.1 Ų | [6][11] |
| Solubility | Low water solubility | [12] |
| Storage Temperature | 2-8 °C, Inert Atmosphere, Room Temperature | [9][13] |
Synonyms: 4-(Bromomethyl)-2(1H)-Quinolinone, 4-Bromomethyl Carbostyril, 4-Bromomethylquinolin-2(1H)-one, Rebamipide Impurity 11/12.[2][6]
Synthesis and Manufacturing
The primary route for synthesizing this compound involves the cyclization of 4-bromoacetoacetanilide.[4][5] Historically, this has been achieved using strong dehydrating agents like concentrated sulfuric acid, which poses significant environmental and equipment corrosion challenges.[4] Modern, more efficient, and "greener" methods have been developed using alternative catalysts.
Experimental Protocols
Protocol 1: Improved Synthesis via Concentrated Sulfuric Acid Cyclization This method, adapted from patent literature, improves upon traditional sulfuric acid processes by carefully controlling reaction temperatures to enhance yield and safety.[14]
-
Bromination: Acetoacetanilide is dissolved in chloroform. A solution of bromine in chloroform is added slowly, keeping the temperature below 30 °C.[14] The mixture is stirred for 2-3 hours at 20-30 °C, then slowly heated to 60-65 °C and held for 0.5-1 hour.[14] The resulting bromo-acetoacetanilide is isolated for the next step.
-
Cyclization: Concentrated sulfuric acid is cooled to 5-10 °C. The bromo-acetoacetanilide from the previous step is added in batches, ensuring the temperature does not exceed 20 °C.[14]
-
Reaction: After addition is complete, the mixture is warmed to 25-30 °C and held for 2-3 hours to complete the cyclization.[14]
-
Work-up: The reaction mixture is added dropwise to cold water. The precipitated solid is collected via centrifugation, washed with water, and the pH is adjusted to 6-7 with a base.[4]
-
Purification: The crude product is further purified by beating with alcohol and drying to yield this compound.[4]
Protocol 2: Green Synthesis via Phosphorus Pentoxide Dehydration This method avoids the use of corrosive sulfuric acid, making it more environmentally friendly and suitable for large-scale production with high purity and yield.[5][15]
-
Reaction Setup: A reactor is charged with 4-bromo-3-oxo-N-phenylbutanamide (bromoacetoacetanilide) and a solvent such as ethylene dichloride. A second reactor contains phosphorus pentoxide and ethylene dichloride.[3][15]
-
Dehydration and Cyclization: Both reactors are heated to the reflux temperature of the solvent (e.g., 83 °C for ethylene dichloride).[3][15] The solvent vapor from the first reactor, carrying water generated during the reaction, is passed through the second reactor containing phosphorus pentoxide to be dried. The dried solvent is then returned to the first reactor.[5]
-
Reaction Time: This continuous dehydration process drives the cyclization reaction to completion over approximately 12-13 hours.[15]
-
Isolation: After cooling to room temperature, the product is isolated by filtration, washed with fresh solvent, and vacuum dried.[15] This method can achieve yields over 95% and purity exceeding 99.5%.[5][15]
Applications in Drug Development
The primary application of this compound is as a pivotal building block in pharmaceutical synthesis.[1][10]
Synthesis of Rebamipide
This compound is the main raw material for synthesizing Rebamipide, a mucosal protective agent.[4] Rebamipide functions by increasing gastric mucus volume and promoting the regeneration of gastric mucosal cells, making it effective for treating gastric ulcers and acute gastritis.[4] The synthesis of Rebamipide from this intermediate underscores the compound's importance in gastroenterological medicine.
Other Potential Applications
Beyond Rebamipide, this compound serves as a reagent in the preparation of other biologically active molecules, including certain coumarins and 1-aza coumarins, which have demonstrated anti-microbial, anti-inflammatory, and analgesic properties.[3] The quinoline scaffold itself is a well-established pharmacophore found in a wide array of drugs with activities including antimalarial, anticancer, and antibacterial effects, highlighting the broader potential of its derivatives in medicinal chemistry.[16][17]
Analytical Methodologies
Accurate qualitative and quantitative analysis is crucial for quality control in industrial production. High-Performance Liquid Chromatography (HPLC) is a validated method for this purpose.[4]
Protocol 3: HPLC Analysis An established HPLC method provides accurate and reproducible quantification of this compound.[4]
| Parameter | Specification |
| Chromatography System | Agilent 1200 HPLC |
| Column | Eclipse XDB-C18 (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile : Water (30:70, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 230 nm |
| Linear Range | 1.00 - 256.00 μg/mL |
| Correlation Coefficient (r) | 0.9997 |
| Average Recovery | 97.96% |
This method is noted for its ease of operation and is suitable for dynamic quality tracking during production.[4]
Safety, Handling, and Storage
Proper handling and storage are critical due to the compound's hazardous properties. It is classified as an irritant and can be corrosive.[4][6][9]
GHS Hazard Information
| Code | Hazard Statement | Citations |
| H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation | [6][9] |
| H318 / H319 | Causes serious eye damage / Causes serious eye irritation | [6][9] |
| H335 | May cause respiratory irritation | [9] |
-
Personal Protective Equipment (PPE): Wear a chemical-resistant suit, protective gloves, and safety glasses with a face shield.[9][18] Use a NIOSH (US) or EN 143 (EU) approved particle respirator where dust is formed.[9]
-
Handling: Use only in a well-ventilated area or under an exhaust hood.[18][19] Avoid formation and inhalation of dust.[9] Wash hands thoroughly after handling.[18][19] An eyewash station should be readily available.[18][19]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[18][20] Storage under an inert atmosphere is recommended.[9][13] Keep away from incompatible substances and sources of ignition.[18][19]
Conclusion
This compound is a high-value chemical intermediate with a well-defined role in the pharmaceutical sector, primarily as the cornerstone for the synthesis of Rebamipide. While its synthesis presents challenges related to the use of hazardous reagents, modern protocols offer safer and more sustainable manufacturing pathways. A thorough understanding of its properties, synthesis, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in drug discovery and development.
References
- 1. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]
- 2. CAS 4876-10-2: this compound [cymitquimica.com]
- 3. This compound | 4876-10-2 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 4-(Bromomethyl)-1,2-dihydroquinolin-2-one | C10H8BrNO | CID 268296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. manusaktteva.com [manusaktteva.com]
- 8. 4-(Bromomethyl)-2-quinolinone 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 9. angenechemical.com [angenechemical.com]
- 10. chembk.com [chembk.com]
- 11. echemi.com [echemi.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. This compound | 4876-10-2 [sigmaaldrich.com]
- 14. CN102775347A - Improved synthetic method for this compound - Google Patents [patents.google.com]
- 15. This compound synthesis - chemicalbook [chemicalbook.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aksci.com [aksci.com]
- 19. afgsci.com [afgsci.com]
- 20. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
A Comprehensive Technical Guide to 4-Bromomethyl-1,2-dihydroquinoline-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Bromomethyl-1,2-dihydroquinoline-2-one, a key intermediate in pharmaceutical synthesis. The document details its molecular structure, physicochemical properties, synthesis, and analytical protocols, tailored for professionals in research and drug development.
Core Compound Properties
This compound, also known by its CAS number 4876-10-2, is a halogenated organic compound.[1] It typically appears as a light yellow to light reddish-yellow solid or an off-white powder.[2][3][4] This compound is a crucial starting material for the synthesis of various therapeutic agents.[3][4]
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO | [3][4][5][6] |
| Molecular Weight | 238.08 g/mol | [3][4][5][7] |
| CAS Number | 4876-10-2 | [2][4][5][6] |
| Appearance | Light yellow to light reddish yellow solid; off-white powder | [2][3][4] |
| Melting Point | 255-258°C | [4][8] |
| Boiling Point (Predicted) | 391.8°C | [4][8] |
| Density (Predicted) | 1.542 g/cm³ | [3][8] |
| IUPAC Name | 4-(bromomethyl)-1H-quinolin-2-one | [5] |
Molecular Structure
The structure of this compound consists of a quinoline core, with a bromomethyl group substituted at the fourth position.
Caption: Molecular structure of this compound.
Applications in Drug Development
This compound is a significant intermediate in the pharmaceutical industry.[4] Its primary application is in the synthesis of Rebamipide, a gastroprotective agent used for treating gastritis and gastroduodenal ulcers.[2][3][4] Additionally, it serves as a precursor for coumarins and 1-aza coumarins, which have demonstrated anti-microbial, anti-inflammatory, and analgesic properties.[2][4]
Experimental Protocols
Synthesis of this compound
A prevalent method for synthesizing this compound involves the bromination of acetoacetanilide, followed by a cyclization reaction.[4][9]
Materials:
-
Acetoacetanilide
-
Bromine
-
Chloroform
-
Concentrated Sulfuric Acid
Procedure:
-
Bromination: Dissolve acetoacetanilide in chloroform. The temperature should be maintained at no more than 30°C while slowly adding a chloroform solution of bromine.[9] After the addition, the mixture is stirred at 20-30°C for 2-3 hours.[9] The temperature is then gradually increased to 60-65°C and maintained for 0.5-1 hour to yield brominated acetoacetanilide.[9]
-
Cyclization: The brominated intermediate is then subjected to cyclization in concentrated sulfuric acid.[9] The sulfuric acid is pre-cooled to 5-10°C. The bromo-acetoacetanilide is added in portions, ensuring the temperature does not exceed 20°C.[9] Following the addition, the temperature is raised to 25-30°C, and the reaction is allowed to proceed for 2-3 hours to form this compound.[9]
-
Purification: The crude product can be isolated via filtration and purified by washing with dichloroethane and subsequent vacuum drying.[2]
An alternative synthesis route utilizes phosphorus pentoxide as a catalyst for the cyclization step.[2][3][10]
High-Performance Liquid Chromatography (HPLC) Analysis
The purity of this compound can be determined using HPLC.[2][3]
Instrumentation and Conditions:
-
System: Agilent 1200 High-Performance Liquid Chromatography[3]
-
Column: Eclipse XDB-C18 (250 mm × 4.6 mm, 5 µm)[3]
-
Mobile Phase: Acetonitrile and water in a 30:70 volume ratio[3]
-
Flow Rate: 0.8 mL/min[3]
-
Detection Wavelength: 230 nm[3]
Safety and Handling
This compound is classified as an irritant that can cause severe skin burns and eye damage.[1][3][5][7] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound.[4] It is recommended to handle the substance in a well-ventilated area.[4] For storage, it should be kept under an inert gas at 2-8°C to ensure stability.[4]
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 4876-10-2 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-(Bromomethyl)-1,2-dihydroquinolin-2-one | C10H8BrNO | CID 268296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. echemi.com [echemi.com]
- 8. chembk.com [chembk.com]
- 9. CN102775347A - Improved synthetic method for this compound - Google Patents [patents.google.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
A Comprehensive Technical Guide to 4-Bromomethyl-1,2-dihydroquinoline-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Bromomethyl-1,2-dihydroquinoline-2-one, a key intermediate in pharmaceutical synthesis. This document covers its chemical identity, synthesis protocols, and the broader context of the biological activities and signaling pathways associated with the quinolin-2-one scaffold.
Chemical Identity
IUPAC Name: 4-(bromomethyl)-1H-quinolin-2-one[1]
Synonyms: A comprehensive list of synonyms is provided in the table below, reflecting its common usage in research and commerce.
| Synonym [1][2][3][4] | Identifier |
| 4-(Bromomethyl)quinolin-2(1H)-one | Preferred IUPAC Name |
| This compound | Common Name |
| 4-Bromomethylcarbostyril | Trivial Name |
| 4-(Bromomethyl)-2(1H)-quinolinone | Alternative Name |
| 4-Bromomethyl-2-quinolinol | Tautomeric Form |
| 2-Hydroxy-4-bromomethylquinoline | Tautomeric Form |
| Rebamipide Impurity 11 | Pharmaceutical Standard |
| CAS Number | 4876-10-2 |
| Molecular Formula | C₁₀H₈BrNO |
| Molecular Weight | 238.08 g/mol |
| InChIKey | BBAHJCUCNVVEQU-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CC(=O)N2)CBr |
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the following table.
| Property | Value | Reference |
| Melting Point | 255-258 °C | [5] |
| Boiling Point (Predicted) | 391.8 ± 42.0 °C | [5] |
| Density (Predicted) | 1.542 ± 0.06 g/cm³ | [5] |
| Appearance | White to light yellow powder | [2] |
Synthesis and Experimental Protocols
This compound is primarily synthesized through the bromination and subsequent cyclization of acetoacetanilide. It serves as a crucial starting material for the synthesis of the gastroprotective agent, Rebamipide.
Synthesis of this compound
Experimental Protocol:
-
Bromination of Acetoacetanilide: To a solution of acetoacetanilide (0.056 mmol) in glacial acetic acid (10 mL) containing a catalytic amount of iodine, a solution of bromine (0.056 mmol) in glacial acetic acid (30 mL) is added dropwise at 0-5 °C over a period of 30 minutes. The reaction mixture is then stirred at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[2]
-
Work-up of Brominated Intermediate: Upon completion, the reaction mixture is poured onto crushed ice. The resulting solid precipitate (3-oxo-3-(phenylamino)propanoyl bromide) is collected by filtration, washed several times with cold water, and dried.[2]
-
Cyclization: A solution of the dried intermediate (1 g) in concentrated sulfuric acid (2 mL) is heated at 90-100 °C for 2 hours.[2]
-
Final Product Isolation: The reaction mixture is then poured into crushed ice, leading to the precipitation of the crude product. The crude 4-(bromomethyl)quinolin-2(1H)-one is collected and recrystallized from absolute ethanol to yield an off-white solid.[2]
Synthesis of Rebamipide from this compound
Experimental Protocol:
-
Condensation: 4-(Bromomethyl)quinolin-2(1H)-one is reacted with diethyl acetamidomalonate in the presence of a base such as sodium ethoxide. This reaction gives the carbostyril malonate compound.
-
Hydrolysis and Decarboxylation: The resulting compound is then hydrolyzed and decarboxylated using a mineral acid like hydrochloric acid to yield the carbostyril amino acid compound.
-
Acylation: Finally, the carbostyril amino acid compound is acylated with 4-chlorobenzoyl chloride in a basic aqueous solution (Schotten-Baumann reaction) to produce Rebamipide.[6][7] A reported yield for this final acylation step is 96.2%.[6][7]
Synthesis Workflow Diagram:
Biological Activity and Cytotoxicity Screening
While this compound is primarily utilized as a synthetic intermediate, the broader class of quinolin-2-one derivatives has been extensively studied for various biological activities, particularly as anticancer agents.[2]
Quantitative Data for Quinolin-2-one Derivatives
Specific quantitative biological activity data for this compound is not extensively reported in the literature. However, studies on structurally related brominated quinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The table below presents IC₅₀ values for some of these related compounds to provide context for the potential bioactivity of this chemical class.
| Compound | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Rat Glioma) | 9.6 | [8] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa (Human Cervical Cancer) | 5.45 | [8] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 (Human Colon Adenocarcinoma) | 6.2 | [8] |
| 3,5,6,7-tetrabromo-8-methoxyquinoline | C6 (Rat Glioma) | 14.2 | [8] |
| 3,5,6,7-tetrabromo-8-methoxyquinoline | HeLa (Human Cervical Cancer) | 10.8 | [8] |
| 3,5,6,7-tetrabromo-8-methoxyquinoline | HT29 (Human Colon Adenocarcinoma) | 12.5 | [8] |
Experimental Protocol for Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[9][10][11]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. Control wells containing vehicle only are also prepared. The plates are then incubated for 48-72 hours.[9]
-
MTT Addition: The culture medium is removed, and a fresh medium containing MTT (0.5 mg/mL) is added to each well, followed by a 4-hour incubation period.[9]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined.[9]
Cytotoxicity Screening Workflow Diagram:
Signaling Pathways
PI3K/Akt/mTOR Signaling Pathway:
This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt then modulates a variety of downstream targets, including mTOR, which promotes protein synthesis and cell growth. Quinolinone derivatives have been investigated for their potential to inhibit this pathway at various points, leading to anticancer effects.
PI3K/Akt/mTOR Signaling Pathway Diagram:
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-(bromomethyl)quinolin-2(1h)-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. chembk.com [chembk.com]
- 6. WO2006059781A1 - Improved process for preparing rebamipide - Google Patents [patents.google.com]
- 7. US20070249835A1 - Process for Preparing Rebamipide - Google Patents [patents.google.com]
- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
"4-Bromomethyl-1,2-dihydroquinoline-2-one" physical and chemical properties
An In-depth Technical Guide to 4-Bromomethyl-1,2-dihydroquinoline-2-one
Introduction
This compound, also recognized by its synonym 4-(bromomethyl)quinolin-2(1H)-one, is a halogenated organic compound and a heterocyclic aromatic derivative.[1] With the chemical formula C10H8BrNO, this compound is a significant intermediate in the pharmaceutical industry, most notably in the synthesis of Rebamipide, a gastroprotective agent.[2][3] Its structure, combining a quinoline core with a reactive bromomethyl group, makes it a versatile reagent in organic synthesis.[1] This guide provides a comprehensive overview of its physical and chemical properties, synthesis protocols, and safety information, tailored for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
This compound is typically a solid crystalline substance at room temperature, appearing as an off-white to light yellow or light reddish-yellow powder.[1][2][4] It is generally odorless or may have a faint characteristic smell.[1] The compound is stable under normal temperature and pressure but should be protected from light and stored in a cool, dry place.[3] It is sparingly soluble in water.[1]
A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C10H8BrNO | [3][4][5][6][7] |
| Molecular Weight | 238.08 g/mol | [3][4][7][8][9] |
| CAS Number | 4876-10-2 | [1][2][5][6][9] |
| Appearance | White to light yellow crystalline powder | [1][3][4][8] |
| Melting Point | 255-258 °C | [8][10] |
| 257 °C (decomposes) | [5] | |
| Boiling Point | 391.8 ± 42.0 °C at 760 mmHg | [8][10] |
| Density | 1.5 ± 0.1 g/cm³ | [8] |
| 1.542 g/cm³ | [3] | |
| Flash Point | 190.8 ± 27.9 °C | [8][10] |
| Vapor Pressure | 2.4E-06 mmHg at 25°C | [10] |
| Refractive Index | 1.616 | [8][10] |
| Topological Polar Surface Area | 29.1 Ų | [8][9] |
| IUPAC Name | 4-(bromomethyl)-1H-quinolin-2-one | [6][9] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=O)N2)CBr | [6][9] |
| InChI Key | BBAHJCUCNVVEQU-UHFFFAOYSA-N | [6][9] |
Experimental Protocols: Synthesis and Analysis
The synthesis of this compound primarily involves the cyclization of a substituted aniline derivative. Several methods have been developed to improve yield, purity, and environmental safety.
Method 1: Synthesis using Phosphorus Pentoxide
This industrial-scale method involves the dehydration and cyclization of 4-bromo-3-oxo-N-phenylbutyramide (bromoacetoacetanilide) using phosphorus pentoxide as a dehydrating agent.[2][4]
Protocol:
-
Charge a 5000L enameled reactor with 4000 kg of ethylene dichloride and 500 kg of bromoacetoacetanilide. Stir until a homogeneous mixture is formed.[2]
-
In a separate 2000L reactor, add 1000 kg of ethylene dichloride and 1000 kg of phosphorus pentoxide.[2]
-
Heat both reactors to the reflux temperature of dichloroethane (83°C).[2]
-
After one hour of reflux, begin a continuous distillation process. The dichloroethane condensate from the 5000L reactor is transferred to the 2000L reactor. Simultaneously, the dehydrated dichloroethane from the 2000L reactor is returned to the 5000L reactor. The distillation rates of both reactors should be synchronized.[2]
-
Continue this process for 12 hours.[2]
-
Cool the reaction mixture to room temperature.[2]
-
Isolate the crude product using a filter press and wash it with dichloroethane for further purification.[2]
-
The wet product is then dried under vacuum to remove the solvent, yielding a white powdery solid.[2]
This process reportedly achieves a yield of over 95% and a purity exceeding 99.5% as determined by HPLC.[2][4]
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 4876-10-2 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. 4-(Bromomethyl)-1,2-dihydroquinolin-2-one | C10H8BrNO | CID 268296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
An In-depth Technical Guide to the Reactivity of the Bromomethyl Group in 4-Bromomethyl-1,2-dihydroquinoline-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromomethyl-1,2-dihydroquinoline-2-one, also known as 4-bromomethylcarbostyril, is a pivotal intermediate in synthetic organic chemistry, particularly within the pharmaceutical industry.[1] Its chemical significance is primarily derived from the reactive bromomethyl group attached to the 4-position of the quinolinone core. This document provides a comprehensive technical overview of the reactivity of this functional group, supported by quantitative data, detailed experimental protocols, and process visualizations to aid researchers and drug development professionals in its application.
Introduction
This compound is a heterocyclic compound featuring a quinolin-2(1H)-one scaffold.[2] This core structure is present in numerous biologically active molecules. However, the true synthetic utility of this compound lies in the C4-bromomethyl substituent. This group acts as a highly reactive electrophilic site, making the molecule an excellent building block for introducing the quinolinone moiety into a wide array of chemical structures. Its most notable application is as a key intermediate in the synthesis of Rebamipide, a gastroprotective agent.[1][3][4] It is also used in the preparation of coumarins and 1-aza coumarins, which exhibit antimicrobial, anti-inflammatory, and analgesic properties.[1][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈BrNO | [1][2][4][5] |
| Molecular Weight | 238.08 g/mol | [1][2][4][5] |
| Appearance | Light yellow to light reddish-yellow or off-white solid powder | [1][3][4][5] |
| Melting Point | 255-258 °C (decomposes) | [1][6] |
| Boiling Point (Predicted) | 391.8 °C | [1] |
| Density | 1.542 g/cm³ | [4][6] |
| CAS Number | 4876-10-2 | [1][2] |
Core Reactivity of the Bromomethyl Group
The reactivity of this compound is dominated by the bromomethyl group, which functions as a potent electrophile. This reactivity is analogous to that of a benzylic bromide, where the bromine atom is a good leaving group, and the resulting carbocation is stabilized by the adjacent aromatic system of the quinolinone ring. The primary reaction pathway is nucleophilic substitution (SN), where various nucleophiles can displace the bromide ion.
Nucleophilic Substitution Reactions
The bromomethyl group readily undergoes SN2 reactions with a wide range of soft and hard nucleophiles. This allows for the straightforward formation of new carbon-heteroatom and carbon-carbon bonds.
-
N-Alkylation: Amines (primary, secondary, and heterocyclic) react as nucleophiles to form the corresponding 4-(aminomethyl)-1,2-dihydroquinoline-2-one derivatives. This is a fundamental step in the synthesis of many pharmacologically active compounds.
-
O-Alkylation: Alcohols and phenols can displace the bromide to form ethers, although this often requires basic conditions to generate the more nucleophilic alkoxide or phenoxide.
-
S-Alkylation: Thiols and thiophenols are excellent nucleophiles for this substrate, leading to the formation of thioethers.
-
C-Alkylation: Carbanions, such as those derived from malonic esters or other active methylene compounds, can be used to form new C-C bonds, extending the carbon skeleton.
This versatility makes this compound a valuable reagent for introducing the quinolinone pharmacophore.
Caption: General scheme for nucleophilic substitution at the bromomethyl group.
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is typically achieved via a cyclization reaction of a precursor like 4-bromoacetoacetanilide.[1][4] Several methods exist, with variations in the dehydrating agent/catalyst used, such as concentrated sulfuric acid or phosphorus pentoxide.[3][4][7]
Protocol using Phosphorus Pentoxide (Large Scale): [7]
-
Reactor Setup: In a 5000 L enamel reactor, charge 4000 kg of dichloroethane and 500 kg of 4-bromoacetoacetanilide. Stir until a homogeneous mixture is formed. In a separate 2000 L reactor, charge 1000 kg of dichloroethane and 1000 kg of phosphorus pentoxide.
-
Reaction Initiation: Heat both reactors to the reflux temperature of dichloroethane (approximately 83 °C).
-
Dehydration Loop: After one hour of reflux, direct the dichloroethane condensate from the 5000 L reactor into the 2000 L reactor containing phosphorus pentoxide for dehydration. The dehydrated dichloroethane condensate from the 2000 L reactor is then returned to the 5000 L reaction vessel. Synchronize the distillation speeds of both reactors to maintain a continuous loop.
-
Reaction Monitoring: Continue the reaction under these conditions for 12 hours.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Isolate the crude product using a filter press.
-
Purification: Wash the isolated solid with fresh dichloroethane. Perform a second filtration.
-
Drying: Dry the resulting wet product under vacuum to remove residual solvent, yielding the final product as a white powdery solid.
This method reports a high yield (95.08%) and purity (99.67% by HPLC).[3][7]
Caption: Workflow for the synthesis of this compound.
General Protocol for Nucleophilic Substitution
This protocol provides a general guideline for reacting this compound with a nucleophile, for instance, in the synthesis of quinolone propionic acid esters.[5]
-
Reactant Preparation: In a suitable reaction vessel, dissolve this compound (1 equivalent) in an appropriate polar aprotic solvent (e.g., DMF or acetonitrile).
-
Addition of Nucleophile: Add the desired nucleophile (e.g., diethyl acetylaminomalonate, 1-1.2 equivalents).[5]
-
Base Addition: Add a non-nucleophilic base (e.g., K₂CO₃ or NaH, 1.5-2 equivalents) to facilitate the reaction, particularly if the nucleophile is weakly acidic.
-
Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature depends on the reactivity of the nucleophile.
-
Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture. Quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired 4-substituted derivative.
Application in Drug Synthesis: The Case of Rebamipide
The primary application driving the demand for this compound is its role as the crucial starting material for the synthesis of Rebamipide.[4] Rebamipide is a mucosal protective agent used for the treatment of gastritis and gastric ulcers.[3][4] The synthesis involves the alkylation of 2-(4-chlorobenzamido)acetic acid with this compound.
Caption: Role as a key building block in the synthesis of Rebamipide.
Safety and Handling
This compound is classified as an irritant.[1][4] It can cause irritation to the eyes, skin, and respiratory system.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. The compound should be stored under an inert atmosphere at 2-8 °C to ensure stability.[1]
Conclusion
The bromomethyl group on the 4-position of the 1,2-dihydroquinoline-2-one scaffold is a highly versatile and reactive functional handle. Its propensity to undergo nucleophilic substitution reactions makes it an invaluable electrophilic building block in medicinal chemistry and process development. The well-established protocols for its synthesis and subsequent functionalization underscore its importance, particularly in the industrial-scale production of pharmaceuticals like Rebamipide. A thorough understanding of its reactivity is essential for scientists and researchers aiming to leverage this key intermediate for the design and synthesis of novel therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-(Bromomethyl)-1,2-dihydroquinolin-2-one | C10H8BrNO | CID 268296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 4876-10-2 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. echemi.com [echemi.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
"4-Bromomethyl-1,2-dihydroquinoline-2-one" mechanism of action of quinolinone core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinolinone scaffold is a prominent heterocyclic motif that forms the foundation of a diverse array of biologically active compounds. Its versatile structure has been extensively explored in medicinal chemistry, leading to the development of therapeutic agents with a broad spectrum of activities, including antibacterial, anticancer, anti-inflammatory, and gastroprotective effects. This technical guide provides an in-depth exploration of the mechanisms of action associated with the quinolinone core, with a special focus on the context of 4-Bromomethyl-1,2-dihydroquinoline-2-one. This document is intended to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to aid in the ongoing research and development of quinolinone-based therapeutics.
While this compound is primarily recognized as a key intermediate in the synthesis of the gastroprotective agent Rebamipide, understanding the broader mechanistic landscape of the quinolinone core is crucial for appreciating its therapeutic potential and guiding future drug discovery efforts.[1][2][3]
I. Diverse Mechanisms of Action of the Quinolinone Core
The biological effects of quinolinone derivatives are diverse and dependent on the specific substitutions around the core structure. These modifications dictate the molecular targets and subsequent signaling pathways that are modulated. The primary mechanisms of action can be broadly categorized as follows:
Antibacterial Activity: Targeting DNA Topoisomerases
One of the most well-established roles of the quinolinone core is in antibacterial agents, particularly the fluoroquinolone class. These compounds exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[4][5]
-
DNA Gyrase Inhibition: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Quinolones bind to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved but cannot be resealed. This leads to an accumulation of double-strand breaks, triggering the SOS response and ultimately causing bacterial cell death.[6][7]
-
Topoisomerase IV Inhibition: In Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is essential for the decatenation of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by quinolones prevents the segregation of replicated DNA, leading to a cessation of cell division and bacterial death.[4]
The formation of a stable ternary complex between the quinolone, the topoisomerase, and the bacterial DNA is a hallmark of this mechanism.[6]
Anticancer Activity: A Multi-pronged Approach
The quinolinone scaffold is a key pharmacophore in a multitude of anticancer agents, acting through various mechanisms to inhibit tumor growth and induce apoptosis.
Similar to their antibacterial counterparts, certain quinolinone derivatives can target human topoisomerases I and II, which are vital for resolving DNA topological problems during replication, transcription, and chromosome segregation in cancer cells. Inhibition of these enzymes leads to the accumulation of DNA strand breaks, cell cycle arrest, and apoptosis.[8][9]
Many quinolinone-based compounds have been developed as potent inhibitors of various protein kinases that are often dysregulated in cancer. These kinases are key components of signaling pathways that control cell proliferation, survival, and angiogenesis.
-
PI3K/Akt/mTOR Pathway: The Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that is frequently hyperactivated in cancer. Several quinolinone derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and mTOR, leading to the suppression of tumor cell growth and proliferation.[10][11][12]
-
Other Kinases: The versatility of the quinolinone scaffold allows for the design of inhibitors targeting a wide range of other kinases implicated in oncology, including receptor tyrosine kinases (RTKs) like EGFR and VEGFR, as well as cyclin-dependent kinases (CDKs).
Modulation of Other Enzymes and Receptors
The therapeutic potential of the quinolinone core extends beyond topoisomerases and kinases.
-
Phosphodiesterase (PDE) Inhibition: Certain quinolinone derivatives are potent inhibitors of phosphodiesterases, enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP. By inhibiting PDEs, these compounds increase the intracellular levels of these second messengers, which can lead to various physiological effects, including vasodilation and anti-inflammatory responses.[13][14][15]
-
Other Targets: Quinolinone-based molecules have also been investigated as inhibitors of other enzymes such as tyrosinase and as modulators of various receptors, demonstrating the broad applicability of this chemical scaffold in drug discovery.
II. Quantitative Bioactivity of Quinolinone Derivatives
The following tables summarize the inhibitory activities of various quinolinone derivatives against different molecular targets. This data provides a quantitative basis for understanding the structure-activity relationships (SAR) of this class of compounds.
Table 1: Inhibition of Topoisomerases by Quinolinone Derivatives
| Compound | Target | Cell Line/Organism | IC50 (µM) | Reference |
| Benzofuroquinolinedione 8d | Topoisomerase II | - | 1.19 | [8] |
| Benzofuroquinolinedione 8i | Topoisomerase II | - | 0.68 | [8] |
| Pyrazolo[4,3-f]quinoline 1M | - | NUGC-3 | GI50 < 8 | [16] |
| Pyrazolo[4,3-f]quinoline 2E | Topoisomerase IIα | NUGC-3 | GI50 < 8 | [16] |
| Pyrazolo[4,3-f]quinoline 2P | - | NUGC-3 | GI50 < 8 | [16] |
Table 2: Inhibition of Kinases by Quinolinone Derivatives
| Compound | Target | IC50 (nM) | Reference |
| Quinazoline analogue | Clk | - | [17] |
| Pyrimidine analogue | Dyrk | - | [17] |
| Quinoline-based mTOR inhibitor | mTOR | - | [18] |
| N-phenyl 4-hydroxy-2-quinolone-3-carboxamide | PI3Kα (H1047R mutant) | - | [19] |
| Pyridophenanthridine 4b | - | 24 (against human prostate cancer) | [20] |
Table 3: Inhibition of Phosphodiesterases by Quinolinone Derivatives
| Compound | Target | IC50 (nM) | Reference |
| SCH 351591 7 | PDE4 | 58 | [13] |
| Quinoline Derivative 9 | PDE4 | 0.01 | [13] |
| Quinoline Derivative 10 | PDE4 | 0.07 | [13] |
| Quinoline Derivative 11 | PDE4 | 0.06 | [13] |
| Tetracyclic pyrroloquinolone | PDE5 | - | [21] |
III. The Case of this compound and its Role as a Precursor to Rebamipide
While direct biological activity studies on this compound are scarce due to its primary role as a synthetic intermediate, its significance lies in being a crucial building block for Rebamipide, a multifaceted gastroprotective agent.[1][2][3] The mechanism of action of Rebamipide provides insight into the therapeutic applications derived from this specific quinolinone precursor.
Rebamipide exerts its effects through several mechanisms:
-
Enhancement of Mucosal Defense: It increases the production of prostaglandins (specifically PGE2) and mucus in the gastric mucosa, thereby strengthening the protective barrier against acidic and enzymatic damage.
-
Anti-inflammatory Action: Rebamipide inhibits the infiltration of inflammatory cells and reduces the production of pro-inflammatory cytokines.
-
Stimulation of Cell Regeneration: It promotes the proliferation of gastric epithelial cells, aiding in the healing of ulcers and mucosal lesions.
-
Antioxidant Properties: Rebamipide acts as a scavenger of reactive oxygen species, protecting gastric cells from oxidative stress.
IV. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of quinolinone derivatives.
DNA Gyrase Supercoiling Assay
This assay is used to determine the inhibitory effect of a compound on the supercoiling activity of bacterial DNA gyrase.
Materials:
-
Relaxed pBR322 DNA
-
E. coli DNA gyrase (A2B2 complex)
-
5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 32.5% glycerol)
-
10 mM ATP solution
-
Test compound (dissolved in a suitable solvent like DMSO)
-
Stop Buffer (e.g., 5% SDS, 25% Ficoll-400, 0.025% bromophenol blue)
-
Proteinase K
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Prepare reaction mixtures in a final volume of 30 µL containing 1X Assay Buffer, 1 mM ATP, and 0.5 µg of relaxed pBR322 DNA.
-
Add the test compound at various concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding 1 unit of E. coli DNA gyrase.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding Stop Buffer and Proteinase K. Incubate at 37°C for a further 30 minutes.
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with a DNA staining agent and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the control.[22][23][24]
Topoisomerase II Cleavage Assay
This assay determines if a compound stabilizes the cleavage complex formed by topoisomerase II and DNA.
Materials:
-
Supercoiled pBR322 DNA
-
Human Topoisomerase IIα
-
10X Cleavage Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 5 mM DTT)
-
Test compound
-
SDS (20% solution)
-
Proteinase K (10 mg/mL)
-
Agarose gel electrophoresis system
-
DNA staining agent
Procedure:
-
Set up reaction mixtures in a final volume of 20 µL containing 1X Cleavage Assay Buffer and 200 ng of supercoiled pBR322 DNA.
-
Add the test compound at various concentrations.
-
Add human Topoisomerase IIα to the reaction mixtures.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding SDS to a final concentration of 1% and Proteinase K to a final concentration of 0.5 mg/mL. Incubate at 50°C for 30 minutes.
-
Analyze the DNA by agarose gel electrophoresis.
-
Stain and visualize the gel. The stabilization of the cleavage complex is indicated by the appearance of linear DNA.[25][26][27]
In Vitro Kinase Inhibition Assay (e.g., mTOR)
This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant mTOR kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA)
-
Test compound
-
A method for detecting kinase activity (e.g., ADP-Glo™ Kinase Assay, which measures ADP production)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
In a microplate, add the kinase, substrate, and the diluted compound to the Kinase Assay Buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the recommended temperature for a specified duration (e.g., 30-60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control (vehicle only) to determine the IC50 value.[28][29][30]
V. Signaling Pathways and Experimental Workflows
Visualizing the complex signaling pathways and experimental workflows is essential for a comprehensive understanding of the quinolinone core's mechanism of action. The following diagrams were generated using the DOT language for Graphviz.
Caption: Inhibition of Bacterial DNA Topoisomerases by Quinolones.
Caption: Quinolinone-mediated Inhibition of the PI3K/Akt/mTOR Signaling Pathway.
References
- 1. This compound | 4876-10-2 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 13. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphodiesterase Inhibition and Immunotropic Activity of Dipyridamole Dynamic Derivatives [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. N-Phenyl-4-hydroxy-2-quinolone-3-carboxamides as selective inhibitors of mutant H1047R phosphoinositide-3-kinase (PI3Kα) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and SAR of tetracyclic pyrroloquinolones as phosphodiesterase 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Interaction between DNA Gyrase and Quinolones: Effects of Alanine Mutations at GyrA Subunit Residues Ser83 and Asp87 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. inspiralis.com [inspiralis.com]
- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 25. inspiralis.com [inspiralis.com]
- 26. biorxiv.org [biorxiv.org]
- 27. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Potential Biological Activities of 4-Bromomethyl-1,2-dihydroquinoline-2-one: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide on the Core Biological Activities of the Quinolinone Scaffold and its Derivatives
Executive Summary
4-Bromomethyl-1,2-dihydroquinoline-2-one is a key pharmaceutical intermediate, primarily utilized in the synthesis of Rebamipide, a gastroprotective agent that enhances gastric mucus production and promotes the regeneration of gastric mucosal cells.[1] While direct biological activity data for this compound is limited, its core structure, the quinolin-2-one (or 1,2-dihydroquinolin-2-one) scaffold, is a privileged pharmacophore present in a vast array of biologically active molecules. This technical guide provides an in-depth exploration of the potential biological activities associated with the quinolinone nucleus, drawing from extensive research on its derivatives. The information presented herein is intended to inform researchers, scientists, and drug development professionals about the therapeutic potential of this versatile chemical scaffold.
Overview of the Quinolinone Scaffold
Quinolinones, bicyclic heterocyclic compounds, are integral to numerous natural products and synthetic molecules with significant pharmacological properties.[2] The quinoline and quinolinone skeletons are found in alkaloids with potent anticancer activity.[3] Their derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and enzyme inhibitory effects.[4][5] The versatility of the quinolinone ring system allows for substitutions at various positions, leading to a wide range of compounds with diverse therapeutic applications.[4]
Potential Anticancer Activities
Quinolinone derivatives have emerged as a promising class of anticancer agents, exhibiting multiple mechanisms of action against various cancer cell lines.[3][6]
Mechanisms of Anticancer Action
The anticancer effects of quinolinone derivatives are often attributed to their ability to interfere with critical cellular processes, including:
-
Enzyme Inhibition: A primary mechanism involves the inhibition of enzymes crucial for cancer cell proliferation and survival, such as:
-
Tyrosine Kinases (e.g., EGFR-TK, c-Met): These enzymes are key components of signaling pathways that regulate cell growth, differentiation, and survival.[3]
-
Topoisomerases: These enzymes are essential for DNA replication and repair, and their inhibition leads to DNA damage and apoptosis.[3]
-
PI3K (Phosphoinositide 3-kinase): A central node in a major signaling pathway that promotes cell growth and survival.[3][6]
-
HDAC (Histone Deacetylase): Inhibition of HDACs leads to changes in gene expression that can induce cell cycle arrest and apoptosis.[6]
-
DHODH (Dihydroorotate Dehydrogenase): An enzyme involved in the de novo pyrimidine biosynthesis pathway, essential for DNA and RNA synthesis.[7]
-
-
Tubulin Polymerization Inhibition: Some quinolinone derivatives can disrupt the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]
-
DNA Intercalation and Damage: Certain quinoline-based compounds can intercalate into DNA, disrupting its structure and function, and can also induce DNA damage responses.[9]
Quantitative Data on Anticancer Activity of Quinolinone Derivatives
The following table summarizes the in vitro anticancer activity of various quinolinone derivatives against different cancer cell lines.
| Compound Class | Target/Mechanism | Cancer Cell Line(s) | IC50/GI50 Values | Reference |
| Quinoline Derivatives | EGFR-TK Inhibition | Lung, Hepatocellular, Breast | 0.23, 0.42, 0.21 µM | [3] |
| Quinoline Derivatives | c-Met Kinase Inhibition | Colorectal Cancer | 0.31 µM | [3] |
| Quinoline Derivatives | c-Met Kinase Inhibition | Lung Cancer | 1.25 nM | [3] |
| Quinoline Derivatives | PI3K Inhibition | Colon Cancer | 14 nM | [3] |
| 4-Hydroxyquinolin-2-one Derivatives | PDK1 Inhibition | Melanoma | 3.7 µM | [3] |
| 4-Hydroxyquinolin-2-one Derivatives | ERK Inhibition | Melanoma | 0.13 µM | [3] |
| Quinoline-4-carboxylic Acids | DHODH Inhibition | - | 9.71 ± 1.4 nM (analogue 41) | [7] |
| Quinoline-4-carboxylic Acids | DHODH Inhibition | - | 26.2 ± 1.8 nM (analogue 43) | [7] |
| Quinoline-Chalcone Hybrids | PI3K/Akt/mTOR Pathway Inhibition | A549 (Lung) | 1.91 µM (compound 39) | [10] |
| Quinoline-Chalcone Hybrids | PI3K/Akt/mTOR Pathway Inhibition | K-562 (Leukemia) | 5.29 µM (compound 40) | [10] |
Signaling Pathways in Anticancer Activity
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Quinolinone derivatives have been shown to inhibit this pathway.
Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinolinone derivatives.
Potential Antimicrobial Activities
The quinolone and fluoroquinolone classes of antibiotics, which are structurally related to quinolinones, are well-established for their potent antibacterial activity. This suggests that the quinolinone scaffold is a viable starting point for the development of new antimicrobial agents.
Mechanism of Antimicrobial Action
The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. This leads to a rapid bactericidal effect.
Quantitative Data on Antimicrobial Activity of Related Compounds
While specific data for this compound is not available, studies on other brominated and halogenated compounds, including flavonoids, have shown significant antimicrobial properties. For instance, 6-chloro-8-nitroflavone exhibited potent inhibitory activity against pathogenic bacteria.[11] The presence of halogen atoms can enhance the antimicrobial efficacy of a molecule.[11]
Experimental Protocols
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., quinolinone derivatives) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Figure 2: Workflow for the MTT assay to determine anticancer activity.
Enzyme Inhibition Assay (Example: DHODH Inhibition)
-
Enzyme and Substrate Preparation: Recombinant human DHODH enzyme and its substrate, dihydroorotate, are prepared in a suitable buffer.
-
Inhibitor Addition: The test compounds (quinolinone derivatives) are added to the reaction mixture at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of a cofactor, such as coenzyme Q.
-
Measurement of Activity: The rate of orotate formation is measured spectrophotometrically by monitoring the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), at a specific wavelength.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration, and the IC50 value is determined.
Conclusion and Future Directions
While this compound is primarily recognized as a synthetic intermediate, its core quinolinone structure represents a highly valuable scaffold in medicinal chemistry. The extensive body of research on quinolinone derivatives highlights their significant potential as anticancer and antimicrobial agents. The diverse mechanisms of action, including enzyme inhibition and disruption of cellular signaling pathways, offer multiple avenues for therapeutic intervention.
Future research should focus on the synthesis and biological evaluation of novel derivatives of this compound. By strategically modifying the core structure, it may be possible to develop potent and selective inhibitors of various therapeutic targets. Structure-activity relationship (SAR) studies, guided by computational modeling and in vitro screening, will be crucial in optimizing the pharmacological properties of these compounds and unlocking the full therapeutic potential of the quinolinone scaffold.
References
- 1. Page loading... [guidechem.com]
- 2. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Safety and Handling of 4-Bromomethyl-1,2-dihydroquinoline-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 4-Bromomethyl-1,2-dihydroquinoline-2-one, a key intermediate in pharmaceutical synthesis. The following sections detail the hazardous properties, personal protective equipment, emergency procedures, and experimental protocols related to this compound.
Compound Identification and Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 4-(Bromomethyl)-2(1H)-quinolinone, 4-(Bromomethyl)quinolin-2(1H)-one |
| CAS Number | 4876-10-2 |
| Molecular Formula | C₁₀H₈BrNO |
| Molecular Weight | 238.08 g/mol [1] |
| Appearance | Off-white to light yellow or light reddish-yellow solid[1][2] |
| Melting Point | 252-258 °C |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| GHS Classification | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation, Category 1B | H314: Causes severe skin burns and eye damage | Danger | corrosion |
| Serious Eye Damage/Irritation, Category 1 | H318: Causes serious eye damage | Danger | corrosion |
Note: Some sources may also include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) as additional hazards.
Primary Hazards:
-
Corrosive: Causes severe burns to the skin and eyes upon contact.
-
Irritant: Irritating to the respiratory system.
-
Lachrymator: Can cause tearing of the eyes.
Safety and Handling Precautions
Strict adherence to safety protocols is mandatory when handling this compound. The following diagram illustrates the essential safety workflow.
Figure 1: Laboratory Safety Workflow for Handling this compound.
Personal Protective Equipment (PPE)
The following table outlines the required PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety goggles and face shield | Chemical splash goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing. |
| Skin | Chemical-resistant gloves and lab coat | Nitrile or neoprene gloves are recommended. Ensure gloves are inspected before use and changed frequently. A flame-retardant lab coat should be worn and buttoned completely. |
| Respiratory | NIOSH-approved respirator | Required if working outside of a fume hood or if dust generation is likely. |
Engineering Controls
-
Fume Hood: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Eyewash Station and Safety Shower: An operational eyewash station and safety shower must be readily accessible in the immediate work area.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
| Situation | Procedure |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact environmental health and safety personnel. |
Experimental Protocols
This compound is a crucial intermediate in the synthesis of the gastroprotective agent Rebamipide. The following sections provide detailed methodologies for its synthesis.
Synthesis of this compound
The synthesis of this compound is typically a two-step process starting from acetoacetanilide.
References
"4-Bromomethyl-1,2-dihydroquinoline-2-one" material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data, chemical properties, and synthetic applications of 4-Bromomethyl-1,2-dihydroquinoline-2-one. The information is intended for professionals in research and drug development who may be handling or utilizing this compound in their work.
Chemical Identity and Properties
This compound is a heterocyclic organic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents.[1][2][3][4] Its reactivity, attributed to the bromomethyl group, makes it a versatile building block in medicinal chemistry.[2]
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 4876-10-2 | [1][5][6][7] |
| Molecular Formula | C10H8BrNO | [5][6][7] |
| Molecular Weight | 238.08 g/mol | [6][7][8][9] |
| Appearance | Light yellow to light reddish-yellow solid; White-like powder | [1][2][4][7][9] |
| Melting Point | 252-258°C | [10] |
| Boiling Point | 391.8 ± 42.0 °C at 760 mmHg (Predicted) | [6][7][9] |
| Density | 1.5 ± 0.1 g/cm³ | [7][9] |
| Flash Point | 190.8 ± 27.9 °C (Predicted) | [6][7][9] |
| Solubility | Sparingly soluble in water | [2] |
Material Safety Data
The following tables summarize the key safety information for this compound, based on available Material Safety Data Sheets (MSDS).
Table 2: Hazard Identification and GHS Classification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Skin Corrosion/Irritation Category 1B/2 | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage. H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation Category 1/2A | GHS07 (Irritant) | Danger | H318: Causes serious eye damage. H319: Causes serious eye irritation. |
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure | Source(s) |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [5][10][11] |
| Skin Contact | Immediately wash off with soap and plenty of water. Take off contaminated clothing. Consult a physician. | [5][10][11] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [5][10][11][12] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [10][11] |
Table 4: Handling and Storage
| Aspect | Recommendation | Source(s) |
| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use personal protective equipment. | [10][13] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. | [10][13] |
Experimental Protocols and Synthetic Applications
This compound is a pivotal intermediate in the synthesis of the gastroprotective agent Rebamipide.[1][3][4] It is also utilized in the preparation of coumarins and 1-aza coumarins, which have shown potential antimicrobial, anti-inflammatory, and analgesic activities.[1][4]
Synthesis of this compound
A common synthetic route involves the bromination of acetoacetanilide followed by cyclization in the presence of a dehydrating agent like concentrated sulfuric acid.
Experimental Details (based on patent literature): A solution of acetoacetanilide in chloroform is treated with a solution of bromine in chloroform at a controlled temperature (not exceeding 30°C). The reaction mixture is stirred and then heated to facilitate the reaction. After cooling, the intermediate, bromoacetoacetanilide, is isolated. This intermediate is then added to cooled concentrated sulfuric acid (5-10°C). The temperature is gradually raised, and the reaction is allowed to proceed for several hours to effect cyclization. The final product is isolated by precipitation in ice water, followed by neutralization and purification.
Synthesis of Rebamipide Intermediate
This compound serves as a key reactant in the synthesis of Rebamipide. The following diagram illustrates a general workflow for this process.
Note: Detailed experimental protocols for toxicological studies and information on the direct biological signaling pathways of this compound are not extensively available in the public domain. The primary focus of existing literature is on its role as a synthetic intermediate. Due to its reactive nature as an alkylating agent, it is presumed to be toxic and should be handled with appropriate safety precautions.[2]
Toxicological Information
Acute Effects:
-
Skin: Causes severe burns and irritation, which may manifest as redness, itching, scaling, or blistering.[10]
-
Eyes: Causes serious eye damage, characterized by redness, watering, and pain.[10]
-
Inhalation: May cause irritation to the respiratory system.[10]
No data is available on chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity.
Conclusion
This compound is a valuable chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of Rebamipide. Its handling requires strict adherence to safety protocols due to its corrosive and irritant nature. While detailed biological studies on the compound itself are limited, its synthetic utility is well-documented. Further research into its biological and toxicological profile would provide a more complete understanding of this compound.
References
- 1. This compound | 4876-10-2 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [guidechem.com]
- 6. chembk.com [chembk.com]
- 7. echemi.com [echemi.com]
- 8. 4-(Bromomethyl)-1,2-dihydroquinolin-2-one | C10H8BrNO | CID 268296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. aksci.com [aksci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 13. echemi.com [echemi.com]
Technical Guide: Solubility Profile of 4-Bromomethyl-1,2-dihydroquinoline-2-one in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 4-Bromomethyl-1,2-dihydroquinoline-2-one, a key intermediate in the synthesis of the gastroprotective agent Rebamipide.[1] Understanding the solubility of this compound in various organic solvents is critical for its purification, handling, and subsequent synthetic transformations. This document presents quantitative solubility data in a range of common laboratory solvents, details the experimental protocols for solubility determination, and illustrates a relevant biological signaling pathway associated with the end-product, Rebamipide.
Introduction
This compound (CAS No. 4876-10-2) is a quinolinone derivative with the molecular formula C₁₀H₈BrNO.[1] It typically appears as a white to light yellow crystalline powder.[1] Its primary application lies in the pharmaceutical industry as a crucial building block for the synthesis of Rebamipide, a drug used for mucosal protection and the treatment of gastritis and gastric ulcers.[1] The efficiency of synthesis and purification processes, such as crystallization, is highly dependent on the solubility of this intermediate in different solvent systems. This guide aims to provide detailed solubility information to aid in the optimization of these processes.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈BrNO | [1] |
| Molecular Weight | 238.08 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 255-258 °C | [1] |
| Water Solubility | Sparingly soluble |
Quantitative Solubility Data
The mole fraction solubility of this compound was determined in twelve common laboratory solvents at temperatures ranging from 273.15 K to 313.15 K. The solubility was found to be highest in dimethyl sulfoxide (DMSO) and lowest in toluene across all tested temperatures. As expected, the solubility of the compound increased with a rise in temperature in all solvents.[2]
The following table summarizes the mole fraction solubility (x₁) of this compound at different temperatures.
| Solvent | 273.15 K | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K |
| Methanol | 1.31E-04 | 1.48E-04 | 1.68E-04 | 1.91E-04 | 2.16E-04 | 2.45E-04 | 2.72E-04 | 2.89E-04 | 3.03E-04 |
| Ethanol | 1.58E-04 | 1.79E-04 | 2.04E-04 | 2.31E-04 | 2.62E-04 | 2.97E-04 | 3.30E-04 | 3.58E-04 | 3.85E-04 |
| n-Propanol | 1.92E-04 | 2.18E-04 | 2.48E-04 | 2.81E-04 | 3.19E-04 | 3.61E-04 | 4.02E-04 | 4.39E-04 | 4.76E-04 |
| Isopropanol | 1.48E-04 | 1.68E-04 | 1.91E-04 | 2.16E-04 | 2.45E-04 | 2.77E-04 | 3.09E-04 | 3.35E-04 | 3.60E-04 |
| n-Butanol | 2.24E-04 | 2.55E-04 | 2.90E-04 | 3.29E-04 | 3.73E-04 | 4.22E-04 | 4.71E-04 | 5.15E-04 | 5.58E-04 |
| Acetonitrile | 0.91E-04 | 1.04E-04 | 1.18E-04 | 1.34E-04 | 1.52E-04 | 1.72E-04 | 1.92E-04 | 2.09E-04 | 2.23E-04 |
| 1,4-Dioxane | 5.46E-04 | 6.22E-04 | 7.08E-04 | 8.04E-04 | 9.12E-04 | 1.03E-03 | 1.16E-03 | 1.26E-03 | 1.37E-03 |
| Toluene | 0.22E-04 | 0.25E-04 | 0.29E-04 | 0.33E-04 | 0.37E-04 | 0.42E-04 | 0.47E-04 | 0.52E-04 | 0.56E-04 |
| 2-Butanone | 3.16E-04 | 3.60E-04 | 4.10E-04 | 4.65E-04 | 5.28E-04 | 5.97E-04 | 6.67E-04 | 7.31E-04 | 7.92E-04 |
| DMF | 3.26E-03 | 3.73E-03 | 4.27E-03 | 4.88E-03 | 5.56E-03 | 6.33E-03 | 7.11E-03 | 7.73E-03 | 8.28E-03 |
| NMP | 5.58E-03 | 6.42E-03 | 7.37E-03 | 8.44E-03 | 9.66E-03 | 1.10E-02 | 1.23E-02 | 1.34E-02 | 1.43E-02 |
| DMSO | 1.48E-02 | 1.71E-02 | 1.97E-02 | 2.26E-02 | 2.58E-02 | 2.94E-02 | 3.29E-02 | 3.58E-02 | 3.81E-02 |
Data extracted from the Journal of Chemical & Engineering Data.[2]
Experimental Protocols for Solubility Determination
A common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[3] The following is a generalized protocol that can be adapted for this compound.
4.1. Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., DMSO, DMF, Methanol, Ethanol)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)[4]
-
Volumetric flasks and pipettes
4.2. Procedure
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid ensures that a saturated solution is formed.
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature. Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the solution to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, filter the supernatant through a syringe filter.
-
Quantification:
-
Prepare a series of standard solutions of this compound with known concentrations in the same solvent.
-
Dilute the filtered sample solution with the solvent to a concentration that falls within the linear range of the standard curve.
-
Analyze the standard solutions and the diluted sample solution by HPLC. A typical method could use a C18 column with a mobile phase of acetonitrile and water and UV detection.[4]
-
-
Calculation: Construct a calibration curve from the data of the standard solutions. Use the regression equation to determine the concentration of the diluted sample. Calculate the solubility of this compound in the solvent by accounting for the dilution factor.
Caption: A generalized workflow for the experimental determination of compound solubility.
Biological Relevance: Rebamipide's Mechanism of Action
As this compound is a precursor to Rebamipide, understanding the biological pathways influenced by Rebamipide provides context for its importance in drug development. Rebamipide enhances gastric mucosal defense through several mechanisms.
5.1. Prostaglandin Synthesis Rebamipide stimulates the production of prostaglandins, which are crucial for maintaining the integrity of the gastric mucosa.[5] It induces the expression of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis. This upregulation is mediated through the activation of the ERK1/2 and p38 MAPK signaling pathways.[6]
5.2. Mucin Production The drug increases the secretion of protective mucus. This involves the activation of the Akt signaling pathway, leading to an increase in the expression of mucin genes such as MUC2.
5.3. Anti-inflammatory Action Rebamipide exhibits anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[7] This suppression reduces the production of pro-inflammatory cytokines.[5]
Caption: Key signaling pathways modulated by Rebamipide for gastric mucosal protection.
Conclusion
This technical guide provides essential solubility data for this compound in a variety of common laboratory solvents. The presented quantitative data, along with the generalized experimental protocol, offers a valuable resource for researchers and professionals in optimizing the synthesis and purification of this important pharmaceutical intermediate. Furthermore, the illustration of the signaling pathways associated with its end-product, Rebamipide, underscores the compound's significance in the development of gastroprotective therapies.
References
- 1. This compound | 4876-10-2 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. What is the mechanism of Rebamipide? [synapse.patsnap.com]
- 6. Rebamipide in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
"4-Bromomethyl-1,2-dihydroquinoline-2-one" stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of 4-Bromomethyl-1,2-dihydroquinoline-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic organic compound that serves as a crucial intermediate in medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a quinoline core with a reactive bromomethyl group, makes it a versatile building block for the synthesis of more complex, biologically active molecules.[2][3] Notably, it is a key starting material in the synthesis of Rebamipide, a gastroprotective agent used in the treatment of gastritis and gastroduodenal ulcers.[4] Given its role in pharmaceutical synthesis, understanding and ensuring the stability of this compound is paramount to guarantee the quality, efficacy, and safety of the final drug products. This guide provides a comprehensive overview of the stability profile and recommended storage conditions for this compound.
Chemical Properties and Stability
This compound is a white to light yellow or light orange crystalline powder or solid.[1][5] It is generally considered stable under recommended storage conditions.[5][6] However, the presence of the bromomethyl group enhances its reactivity, making it susceptible to degradation under adverse conditions.[2][3] Factors such as temperature, light, moisture, and pH can influence its stability.[4][2] While specific quantitative data on its degradation kinetics is not extensively available in public literature, its structural alerts suggest potential for hydrolysis and oxidation.
Recommended Storage and Handling Conditions
To maintain its integrity and purity, specific storage and handling procedures are essential. The compound is classified as an irritant and can cause burns, necessitating careful handling in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and eye protection.[7][8]
Summary of Recommended Storage Conditions
The following table summarizes the recommended storage conditions for this compound based on information from various chemical suppliers and safety data sheets.
| Parameter | Recommended Condition | Source(s) |
| Temperature | 2-8°C or Room Temperature | [7][8][9] |
| Atmosphere | Under inert gas (Nitrogen or Argon) | [7][8][9] |
| Light | Protect from light | [4] |
| Moisture | Store in a cool, dry place; Keep container tightly closed | [4][5] |
Potential Degradation Pathways and Incompatibilities
The primary reactive site in this compound is the bromomethyl group, which is susceptible to nucleophilic substitution reactions.[2] Hydrolysis in the presence of moisture is a likely degradation pathway, which would lead to the formation of the corresponding hydroxymethyl derivative.
Incompatibilities:
-
Strong oxidizing agents: These can react with the molecule, potentially leading to decomposition.[5]
-
Heat, flames, and sparks: The compound should be kept away from sources of ignition.[5]
While specific degradation products for this compound are not detailed in the available literature, related quinoline compounds are known to have a shelf life of 12-24 months, with degradation products including quinaldine and other alkyl derivatives.[10]
Experimental Protocols
Detailed experimental protocols for the stability testing of this compound are not publicly available. However, a general protocol for assessing the stability of a chemical intermediate like this can be designed based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances and products.
General Protocol for Stability Assessment
-
Forced Degradation Studies:
-
Expose the compound to stress conditions (e.g., high temperature, high humidity, strong acid/base, oxidation, and light) to identify potential degradation products and pathways.
-
Analyze the stressed samples at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Long-Term and Accelerated Stability Studies:
-
Store the compound under long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions.
-
Monitor the sample at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated) for appearance, purity (by HPLC), and degradation products.
-
Visualizations
Caption: A logical workflow for the stability assessment of a chemical intermediate.
Caption: Key factors affecting stability and the corresponding storage recommendations.
Caption: The influence of the bromomethyl group on the compound's reactivity and stability.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 914769-50-9: this compound [cymitquimica.com]
- 3. CAS 4876-10-2: this compound [cymitquimica.com]
- 4. Page loading... [guidechem.com]
- 5. afgsci.com [afgsci.com]
- 6. cn.canbipharm.com [cn.canbipharm.com]
- 7. nbinno.com [nbinno.com]
- 8. chembk.com [chembk.com]
- 9. This compound | 4876-10-2 [sigmaaldrich.com]
- 10. Quinoline Market: Price Trends & Suppliers 2025 [accio.com]
Methodological & Application
Synthesis of 4-Bromomethyl-1,2-dihydroquinoline-2-one from Acetoacetanilide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-Bromomethyl-1,2-dihydroquinoline-2-one, a key intermediate in the production of various pharmaceuticals, including the gastroprotective agent Rebamipide.[1][2] The synthesis originates from the readily available starting material, acetoacetanilide.
Overview of the Synthesis Pathway
The synthesis of this compound from acetoacetanilide is a two-step process. The first step involves the bromination of acetoacetanilide to yield 4-bromo-3-oxo-N-phenylbutanamide (also referred to as bromoacetoacetanilide). The second step is an intramolecular cyclization of the brominated intermediate to form the desired quinolinone ring structure.
Several methods have been reported for both the bromination and cyclization steps, with variations in solvents, catalysts, and reaction conditions. These variations aim to improve yield, purity, and industrial scalability while minimizing environmental impact and equipment corrosion.[2]
Key Synthetic Methodologies
Two primary methodologies for the synthesis are outlined below, differing mainly in the cyclization step.
Methodology A: Cyclization using Concentrated Sulfuric Acid
This classic approach utilizes concentrated sulfuric acid as both a catalyst and a dehydrating agent for the ring-closing reaction. While effective, this method necessitates careful handling due to the corrosive nature of concentrated sulfuric acid and generates a significant amount of acidic wastewater.[2]
Methodology B: Cyclization using Phosphorus Pentoxide
An alternative method employs phosphorus pentoxide in a solvent like dichloroethane to effect the cyclization. This approach can offer high yields and purity and avoids the large volumes of concentrated acid required in Methodology A.[1][3]
Quantitative Data Summary
The following table summarizes the quantitative data for the two primary synthetic methodologies.
| Parameter | Methodology A (Sulfuric Acid) | Methodology B (Phosphorus Pentoxide) |
| Starting Material | Acetoacetanilide | 4-Bromo-3-oxo-N-phenylbutanamide |
| Bromination Yield | ~77-81% | Not Applicable |
| Cyclization Yield | Variable | 95.08%[1][3] |
| Final Product Purity | 96.5-97.3% (HPLC)[4] | 99.67% (HPLC)[1][3] |
Experimental Protocols
Protocol 1: Synthesis via Bromination and Sulfuric Acid Cyclization (Methodology A)
This protocol is a composite of reported procedures for the bromination of acetoacetanilide followed by cyclization in concentrated sulfuric acid.
Step 1: Bromination of Acetoacetanilide
-
Reaction Setup: In a suitable reactor, dissolve acetoacetanilide (1.0 eq) in chloroform (3-5 volumes).
-
Bromine Addition: Prepare a solution of bromine (1.0-1.1 eq) in chloroform. Slowly add the bromine solution to the acetoacetanilide solution while maintaining the temperature below 30°C.[5]
-
Reaction: After the addition is complete, stir the mixture at 20-30°C for 2-3 hours.[5]
-
Heating: Slowly heat the reaction mixture to 60-65°C and maintain for 0.5-1 hour to drive off hydrogen bromide gas.[5]
-
Work-up: Cool the mixture to 0-5°C and hold for 1 hour to precipitate the product.[5]
-
Isolation: Filter the solid product and wash with a minimal amount of cold chloroform, followed by water until the washings are neutral.[5]
-
Purification: The crude product can be recrystallized from ethanol to yield purified 4-bromo-3-oxo-N-phenylbutanamide.[5]
Step 2: Cyclization of 4-Bromo-3-oxo-N-phenylbutanamide
-
Reaction Setup: Cool concentrated sulfuric acid (8-10 volumes) to 5-10°C in a reactor.[5]
-
Addition of Intermediate: Slowly add the 4-bromo-3-oxo-N-phenylbutanamide (1.0 eq) in portions, ensuring the temperature does not exceed 20°C.[5]
-
Reaction: After the addition is complete, allow the temperature to rise to 25-30°C and stir for 2-3 hours.[5]
-
Work-up: Carefully add the reaction mixture dropwise to ice-water with cooling.
-
Isolation: The precipitated solid is collected by filtration and washed with water.
-
Neutralization and Purification: The solid is suspended in water, and the pH is adjusted to 6-7 with a base (e.g., sodium hydroxide) under cooling. The product is then filtered, washed with water, and can be further purified by slurrying in alcohol before drying to obtain this compound.[2]
Protocol 2: Synthesis via Phosphorus Pentoxide Cyclization (Methodology B)
This protocol outlines the cyclization of 4-bromo-3-oxo-N-phenylbutanamide using phosphorus pentoxide.
-
Reaction Setup: In a 5000L reactor, charge 4000 kg of dichloroethane and 500 kg of 4-bromo-3-oxo-N-phenylbutanamide and stir until homogeneous. In a separate 2000L reactor, add 1000 kg of dichloroethane and 1000 kg of phosphorus pentoxide.[1][3]
-
Reaction: Heat both reactors to the reflux temperature of dichloroethane (approximately 83°C).[1][3]
-
Azeotropic Water Removal: After refluxing for one hour, distill the dichloroethane condensate from the main reactor into the reactor containing phosphorus pentoxide. Simultaneously, transfer the dehydrated dichloroethane condensate from the phosphorus pentoxide reactor back to the main reactor, maintaining a synchronized distillation rate.[1][3]
-
Reaction Completion: Continue this process for 12 hours.[1]
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Isolate the crude this compound using a filter press and wash with dichloroethane.[1]
-
Drying: The wet product is vacuum dried to remove the solvent, yielding the final product as a white powder.[1]
Visualizations
Synthesis Pathway
References
- 1. This compound | 4876-10-2 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone - Google Patents [patents.google.com]
- 5. CN102775347A - Improved synthetic method for this compound - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of 4-Bromomethyl-1,2-dihydroquinoline-2-one using Phosphorus Pentoxide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Bromomethyl-1,2-dihydroquinoline-2-one, also known as 4-Bromomethyl Carbostyril, is a key pharmaceutical intermediate with the CAS number 4876-10-2.[1] It appears as a light yellow to light reddish-yellow solid and has a molecular formula of C10H8BrNO and a molecular weight of 238.08 g/mol .[1][2] This compound is a critical starting material for the synthesis of various therapeutic agents.[3] Its primary application lies in its role as an intermediate in the production of Rebamipide, a gastroprotective drug used to treat gastritis and gastroduodenal ulcers.[1][3][4] Additionally, it serves as a reagent in the preparation of coumarins and 1-aza coumarins, which have shown anti-microbial, anti-inflammatory, and analgesic properties.[1][4] Quinoline derivatives, in general, exhibit a broad range of biological activities, including antitumor, antimalarial, and antiviral effects.[5]
This document provides a detailed protocol for the synthesis of this compound via a cyclization-dehydration reaction of 4-bromo-3-oxo-N-phenylbutanamide (bromoacetoacetanilide) using phosphorus pentoxide as a dehydrating agent.[2][4][6] This method is noted for its high efficiency, high yield, and suitability for large-scale production, offering an environmentally friendlier alternative to methods employing large quantities of concentrated sulfuric acid.[2][3]
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C10H8BrNO[1][2] |
| Molecular Weight | 238.08 g/mol [1][2] |
| Appearance | Light yellow to light reddish yellow solid[1][4] |
| Melting Point | 255-258°C[1] |
| Boiling Point (Predicted) | 391.8°C[1] |
| CAS Number | 4876-10-2[1] |
Experimental Protocol:
This protocol is based on a large-scale synthesis method that employs a continuous water removal process using phosphorus pentoxide.
Materials and Equipment:
-
4-Bromo-3-oxo-N-phenylbutanamide (Bromoacetoacetanilide)
-
Phosphorus pentoxide (P₂O₅)
-
Dichloroethane
-
5000L Enameled Reactor with reflux condenser
-
2000L Reactor
-
Filter press
-
Vacuum dryer
Procedure:
-
Reactor Setup:
-
Reaction Initiation:
-
Dehydration and Reflux:
-
After refluxing for one hour, begin to distill the dichloroethane condensate from the 5000L reactor into the 2000L reactor containing phosphorus pentoxide.[4][6]
-
Simultaneously, transfer the dehydrated dichloroethane condensate from the 2000L reactor back into the 5000L reactor.[4][6]
-
Maintain a synchronized rate of distillation between the two reactors to ensure continuous removal of water generated during the reaction.[4][6]
-
-
Reaction Completion and Work-up:
-
Final Product Isolation:
Quantitative Data Summary:
| Reactant/Product | Quantity |
| Bromoacetoacetanilide | 500 kg |
| Phosphorus Pentoxide | 1000 kg |
| Dichloroethane (Reactor 1) | 4000 kg |
| Dichloroethane (Reactor 2) | 1000 kg |
| Reaction Temperature | 83°C (Reflux)[4][6] |
| Reaction Time | 12 hours[4] |
| Final Product Mass | 442 kg[4][6] |
| Yield | 95.08%[4][6] |
| Purity (by HPLC) | 99.67%[4][6] |
Visualizations:
Caption: Synthesis of this compound.
Caption: Experimental workflow for the synthesis.
Caption: Role as an intermediate in drug development.
Safety Information:
This compound is classified as an irritant and can cause irritation to the eyes, respiratory tract, and skin.[3] It may cause severe skin burns and eye damage.[7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. The synthesis should be carried out in a well-ventilated area or a fume hood.[7] For storage, it should be protected from light and kept in a cool, dry, and sealed container.[3]
The use of phosphorus pentoxide as a dehydrating agent provides a high-yield and high-purity pathway to synthesize this compound.[2][4][6] This method is particularly advantageous for industrial-scale production due to its efficiency and reduced generation of acidic waste compared to traditional methods.[2][3] The resulting compound is a valuable building block for the pharmaceutical industry, primarily in the synthesis of the gastroprotective drug Rebamipide and other biologically active molecules.[1][3][4]
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 4876-10-2 [chemicalbook.com]
- 5. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. echemi.com [echemi.com]
Application Notes and Protocols: Green Synthesis of 4-Bromomethyl-1,2-dihydroquinoline-2-one using Ionic Liquids
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromomethyl-1,2-dihydroquinoline-2-one is a key intermediate in the synthesis of various pharmaceuticals, including the anti-ulcer drug Rebamipide.[1] Traditional synthesis methods for this compound often rely on the use of large quantities of concentrated sulfuric acid or polyphosphoric acid as both a catalyst and a dehydrating agent.[1] These conventional routes present significant environmental and handling challenges, such as equipment corrosion, the generation of substantial acidic wastewater, and hazardous reaction conditions.[1] Green chemistry principles encourage the development of more sustainable synthetic pathways that minimize or eliminate the use of hazardous substances.[2][3][4][5]
Ionic liquids (ILs) have emerged as promising green alternatives to volatile organic solvents and harsh acid catalysts in organic synthesis.[6] Their unique properties, including negligible vapor pressure, high thermal stability, and tunable acidity, make them ideal candidates for promoting reactions under milder, more environmentally benign conditions.[6][7] Furthermore, the potential for recyclability of ionic liquids enhances the economic and environmental viability of the process.[7] This document details a proposed green synthesis protocol for this compound utilizing an ionic liquid as a recyclable catalyst and solvent, based on the principles of the Conrad-Limpach-Knorr reaction.
Proposed Green Synthesis Pathway
The proposed synthesis involves the condensation and cyclization of aniline with ethyl 4-bromoacetoacetate in the presence of a task-specific ionic liquid, 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim]BF₄), which acts as both the solvent and a reusable catalyst. This approach circumvents the need for strong, corrosive mineral acids.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the key differences and expected advantages of the proposed ionic liquid-based green synthesis compared to conventional methods.
| Feature | Conventional Method | Proposed Green Synthesis Method |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Ionic Liquid ([Bmim]BF₄) |
| Solvent | Concentrated Sulfuric Acid (serves as solvent) | Ionic Liquid (serves as solvent) |
| Reaction Temperature | Typically requires controlled low temperatures initially, then heating | Mild to moderate heating (e.g., 80-100 °C) |
| Key Hazard | Highly corrosive, exothermic reactions | Lower corrosivity, non-volatile solvent |
| Byproducts/Waste | Large volumes of acidic wastewater | Minimal waste, recyclable ionic liquid |
| Catalyst Recyclability | Not recyclable | Recyclable for several cycles |
| Product Isolation | Neutralization and extraction from large aqueous volumes | Direct extraction from the ionic liquid |
| Overall Yield | Variable, often with side products | Expected to be high due to catalytic efficiency |
Experimental Protocols
Materials and Equipment
-
Reactants: Aniline (freshly distilled), Ethyl 4-bromoacetoacetate.
-
Ionic Liquid: 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim]BF₄).
-
Solvents: Ethyl acetate, Diethyl ether, Deionized water.
-
Equipment: Round-bottom flask, magnetic stirrer with hotplate, condenser, thermometer, separatory funnel, rotary evaporator, vacuum filtration apparatus.
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add aniline (10 mmol, 0.93 g) and ethyl 4-bromoacetoacetate (10.5 mmol, 2.20 g).
-
Addition of Ionic Liquid: Add 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim]BF₄) (20 mL) to the flask. The ionic liquid acts as both the solvent and the catalyst.
-
Reaction Execution: Heat the mixture to 90 °C with continuous stirring. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an ethyl acetate/hexane mobile phase. The reaction is expected to complete within 3-5 hours.
-
Product Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Extraction: Add 30 mL of deionized water to the flask and transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 30 mL). The desired product will move to the organic phase, while the ionic liquid will remain in the aqueous phase or as a separate layer.
-
Purification: Combine the organic extracts and wash with deionized water (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can be further purified by recrystallization from ethanol to yield this compound as a solid.
Protocol 2: Ionic Liquid Recycling
-
Separation: The aqueous phase (or the distinct IL phase) from the extraction step, which contains the ionic liquid, should be collected.
-
Washing: Wash this phase with diethyl ether (2 x 20 mL) to remove any residual organic impurities.
-
Drying: Remove the water from the ionic liquid under vacuum at 70-80 °C for several hours until a constant weight is achieved.
-
Reuse: The dried, recycled ionic liquid can be reused for subsequent synthesis batches. Its activity should be monitored over several cycles.
Visualizations
Proposed Reaction Mechanism
The reaction is proposed to proceed through a mechanism analogous to the Conrad-Limpach synthesis.
Caption: Proposed mechanism for the ionic liquid-catalyzed synthesis.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and the recycling of the ionic liquid.
Caption: Experimental workflow for green synthesis and catalyst recycling.
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Efficient visible light mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of halogenated 4-quinolones and evaluation of their antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jptcp.com [jptcp.com]
Application Notes and Protocols: 4-Bromomethyl-1,2-dihydroquinoline-2-one as a Key Intermediate in Rebamipide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Rebamipide, a gastroprotective agent, utilizing 4-Bromomethyl-1,2-dihydroquinoline-2-one as a pivotal intermediate.[1][2] The synthesis of this key intermediate is also described. This guide is intended to be a comprehensive resource, offering step-by-step methodologies, quantitative data summaries, and visual representations of the synthetic pathways and experimental workflows to aid researchers in the efficient and successful synthesis of Rebamipide.
Introduction
Rebamipide is a quinolinone derivative that enhances mucosal defense, scavenges free radicals, and activates genes encoding cyclooxygenase-2, thereby exhibiting its gastroprotective effects.[3][] It is widely used in the treatment of gastritis and gastric ulcers.[3] A crucial step in the chemical synthesis of Rebamipide involves the use of the intermediate, this compound. The purity and yield of this intermediate significantly impact the overall efficiency of the Rebamipide synthesis.
This document outlines two common methods for the synthesis of this compound, followed by a detailed protocol for the synthesis of Rebamipide from this intermediate.
Synthesis of this compound
Two primary methods for the synthesis of this compound are presented below, involving the cyclization of a brominated acetoacetanilide derivative.
Method 1: Cyclization using Concentrated Sulfuric Acid
This traditional method involves the bromination of acetoacetanilide followed by cyclization in concentrated sulfuric acid.[1][5][6]
Method 2: Cyclization using Phosphorus Pentoxide
An alternative method utilizes phosphorus pentoxide as a dehydrating agent for the cyclization, which can be advantageous in certain experimental setups.[7][8]
Quantitative Data for this compound Synthesis
| Step | Method | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Bromination | 1 | Acetoacetanilide, Bromine | Chloroform | 2.5 - 4 h | 20 - 65 | - | - | [5] |
| Cyclization | 1 | Bromo-acetoacetanilide, Conc. H₂SO₄ | - | 2 - 3 h | 5 - 30 | 77.2 - 80.8 | 96.5 - 97.3 | [6] |
| Cyclization | 2 | Bromo-acetoacetanilide, P₂O₅ | Dichloroethane | 13 h | 83 | 95.08 | 99.67 | [8] |
Synthesis of Rebamipide from this compound
The synthesis of Rebamipide from this compound typically proceeds through the reaction with an amino acid derivative, followed by hydrolysis and acylation. A common route involves the use of diethyl acetamidomalonate.[3][9]
Quantitative Data for Rebamipide Synthesis
| Step | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Condensation | This compound, Diethyl acetamidomalonate, Sodium ethoxide | Ethanol | 10 h | 75 | 96.2 | 98.3 | [10] |
| Hydrolysis & Decarboxylation | Intermediate from condensation, Acetic acid, Conc. HCl | - | 24 h | Reflux | 96 | >99.5 | [10] |
| Acylation | 2-amino-3-(2(1H)-quinolon-4-yl)propionic acid hydrochloride, 4-chlorobenzoyl chloride, Sodium hydroxide | Acetone/Water | - | Ice temperature | 96.2 | 99.60 | [2][11] |
| One-pot Synthesis | 2-amino-3-(1.2-dihydro-2-oxo-4-quinolyl) propionic acid hydrochloride | Alkaline alcohol | 1 - 4 h | - | 80 - 95 | >99.5 | [12] |
Experimental Protocols
Synthesis of this compound (Method 1)
Step 1: Bromination of Acetoacetanilide
-
Dissolve acetoacetanilide in chloroform.
-
Slowly add a solution of bromine in chloroform dropwise to the reaction mixture, maintaining the temperature below 30°C.[5]
-
After the addition is complete, stir the mixture at 20-30°C for 2-3 hours.[5]
-
Slowly heat the mixture to 60-65°C and maintain for 0.5-1 hour.[5]
-
Evaporate the solvent. Add water and adjust the pH to 6-7 with a suitable base.
-
Collect the crude product by centrifugation, wash with water, and then with alcohol. Dry the product to obtain brominated acetoacetanilide.
Step 2: Cyclization
-
Cool concentrated sulfuric acid to 5-10°C.
-
Slowly add the brominated acetoacetanilide from Step 1 in portions, keeping the temperature below 20°C.[5]
-
After the addition is complete, allow the temperature to rise to 25-30°C and stir for 2-3 hours.[5]
-
Pour the reaction mixture into ice water.
-
Collect the precipitate by filtration and wash with water.
-
Suspend the solid in water and adjust the pH to 6-7 with a base while cooling.
-
Collect the product by centrifugation, wash with water, and then with alcohol.
-
Dry the product to obtain this compound.
Synthesis of Rebamipide
Step 1: Condensation
-
In a reaction vessel, add ethanol, this compound, diethyl acetamidomalonate, and sodium ethoxide.[10]
-
Heat the mixture to 75°C and maintain for 10 hours.[10]
-
After the reaction, adjust the pH to 6 with acetic acid.[10]
-
Add water to induce crystallization and cool to 0°C for 8 hours.[10]
-
Filter the precipitate and dry under reduced pressure at 60°C to obtain ethyl 2-acetamido-2-(ethoxycarbonyl)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionate.[10]
Step 2: Hydrolysis and Decarboxylation
-
To the intermediate from Step 1, add acetic acid and concentrated hydrochloric acid.[10]
-
Heat the mixture to 87°C for 2 hours, then heat to reflux and maintain for 24 hours.[10]
-
Cool the reaction mixture to below 20°C to allow for crystallization.[10]
-
Filter the solid and dry at 60°C to obtain 2-amino-3-(2(1H)-quinolon-4-yl)propionic acid hydrochloride.[10]
Step 3: Acylation
-
Dissolve the 2-amino-3-(2(1H)-quinolon-4-yl)propionic acid hydrochloride in an aqueous solution of sodium hydroxide.
-
Cool the solution to ice temperature.
-
Add a solution of 4-chlorobenzoyl chloride in acetone dropwise.[2][11]
-
After the addition, acidify the reaction mixture with hydrochloric acid to precipitate the product.[2][11]
-
Filter the resulting solid, wash with water and acetone, and dry to obtain Rebamipide.[2][11]
Visualizations
Synthesis Pathway of this compound
Caption: Synthesis of the key intermediate.
Synthesis Pathway of Rebamipide
Caption: Rebamipide synthesis workflow.
Mechanism of Action of Rebamipide
Caption: Key mechanisms of Rebamipide.
Conclusion
The protocols and data presented in this document offer a comprehensive guide for the synthesis of Rebamipide, with a focus on the critical intermediate, this compound. By providing detailed experimental procedures, quantitative data for comparison, and clear visual aids, this resource aims to facilitate the work of researchers and professionals in the field of drug development. The successful and efficient synthesis of Rebamipide is crucial for its continued study and application in treating gastric mucosal disorders.
References
- 1. Page loading... [wap.guidechem.com]
- 2. US20070249835A1 - Process for Preparing Rebamipide - Google Patents [patents.google.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 5. CN102775347A - Improved synthetic method for this compound - Google Patents [patents.google.com]
- 6. CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. CN102153512A - Preparation method of rebamipide intermediate - Google Patents [patents.google.com]
- 10. Preparation method of rebamipide intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 11. WO2006059781A1 - Improved process for preparing rebamipide - Google Patents [patents.google.com]
- 12. CN103113294A - Synthesizing method of rebamipide - Google Patents [patents.google.com]
Application Notes and Protocols for the Preparation of Coumarin Derivatives Using 4-Bromomethyl-1,2-dihydroquinoline-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromomethyl-1,2-dihydroquinoline-2-one is a valuable bifunctional reagent in organic synthesis, serving as a key building block for the preparation of various heterocyclic compounds. Its quinoline-2-one core is a prevalent scaffold in numerous biologically active molecules. The presence of a reactive bromomethyl group at the 4-position allows for facile nucleophilic substitution reactions, making it an ideal precursor for the synthesis of novel derivatives. This document provides detailed application notes and protocols for the preparation of coumarin derivatives, specifically quinolinyl-coumarin hybrids, by leveraging the reactivity of this compound. These hybrid molecules, integrating both quinoline and coumarin pharmacophores, are of significant interest in drug discovery due to their potential synergistic or enhanced biological activities, including antimicrobial and anticancer properties.
Synthesis of Quinolinyl-Coumarin Ether-Linked Hybrids
The primary application of this compound in the synthesis of coumarin derivatives involves the O-alkylation of a hydroxycoumarin. This reaction forms a stable ether linkage between the quinoline and coumarin moieties, resulting in a hybrid molecule.
General Reaction Scheme
The general reaction involves the nucleophilic attack of the hydroxyl group of a coumarin derivative (e.g., 4-hydroxycoumarin) on the electrophilic carbon of the bromomethyl group of this compound. The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.
Caption: General workflow for the synthesis of quinolinyl-coumarin hybrids.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of quinolinyl-coumarin ether-linked hybrids.
Protocol 1: Synthesis of 4-(((2-oxo-2H-chromen-4-yl)oxy)methyl)quinolin-2(1H)-one
This protocol details the reaction of this compound with 4-hydroxycoumarin.
Materials:
-
This compound
-
4-Hydroxycoumarin
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
-
To a solution of 4-hydroxycoumarin (1.0 mmol) in anhydrous DMF (10 mL), add anhydrous potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 15 minutes to facilitate the formation of the potassium salt of 4-hydroxycoumarin.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
The precipitated solid is collected by vacuum filtration.
-
Wash the solid with deionized water and then with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/DMF) or by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure product.
Quantitative Data:
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 4-Hydroxycoumarin | K₂CO₃ | DMF | 80 | 4-6 | 85-95 |
Note: Yields are based on literature for similar O-alkylation reactions and may vary depending on the specific reaction conditions and scale.
Characterization Data
The synthesized quinolinyl-coumarin hybrid can be characterized using various spectroscopic techniques.
-
¹H NMR: Expect to observe characteristic signals for the protons of both the quinoline and coumarin rings, as well as a singlet for the methylene bridge protons (-O-CH₂-).
-
¹³C NMR: The spectrum should show the corresponding carbon signals for both heterocyclic systems and the methylene bridge.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the hybrid molecule should be observed.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the lactam and lactone carbonyl groups, as well as the C-O-C ether linkage, should be present.
Potential Applications and Signaling Pathways
Quinoline and coumarin derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects.[1][2][3][4][5] The hybridization of these two scaffolds may lead to compounds with enhanced or novel pharmacological properties. For instance, these hybrids could be investigated as inhibitors of bacterial cell wall synthesis, DNA gyrase, or topoisomerase, which are common targets for antimicrobial agents. In the context of cancer, they might interfere with signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.
Caption: Potential biological targets and pathways for quinolinyl-coumarin hybrids.
Conclusion
The use of this compound as a precursor for the synthesis of coumarin derivatives provides a straightforward and efficient route to novel quinolinyl-coumarin hybrids. The detailed protocols and application notes presented here offer a valuable resource for researchers in medicinal chemistry and drug development. The resulting hybrid molecules are promising candidates for further biological evaluation and could lead to the discovery of new therapeutic agents.
References
- 1. Antimicrobial activity of new coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of coumarin-quinone hybrids as multifunctional bioactive agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Covalent Labeling of Proteins with 4-Bromomethyl-1,2-dihydroquinoline-2-one
Introduction
4-Bromomethyl-1,2-dihydroquinoline-2-one is a reagent that can be utilized for the covalent labeling of proteins. Its reactivity stems from the presence of a bromomethyl group, which is susceptible to nucleophilic attack by certain amino acid side chains. This results in the formation of a stable, irreversible covalent bond between the reagent and the protein. This modification can be employed in various applications within chemical biology and drug discovery, including the study of protein function, identification of binding sites, and the development of targeted covalent inhibitors.
Principle of Reaction
The core mechanism of protein labeling with this compound is an alkylation reaction. The carbon atom of the bromomethyl group is electrophilic and reacts with nucleophilic functional groups present on the side chains of specific amino acid residues within the protein. The primary targets for alkylation are the thiol group of cysteine, the imidazole group of histidine, the thioether of methionine, and the epsilon-amino group of lysine.[1] The reactivity of these residues is generally pH-dependent, with higher pH values favoring the deprotonated, more nucleophilic forms. Cysteine is typically the most reactive residue towards alkylating agents like this compound due to the high nucleophilicity of the thiolate anion.[1]
Applications
-
Irreversible Enzyme Inhibition: If the labeling occurs at a functionally critical residue within the active site of an enzyme, it can lead to irreversible inhibition. This is a common strategy in drug development for achieving sustained target occupancy.
-
Proteome-Wide Target Identification: This reagent can be adapted for use in chemoproteomic workflows to identify the protein targets of a particular pharmacophore.
-
Fluorescent Tagging: Although this compound itself is not fluorescent, its quinolinone core provides a scaffold that could be chemically modified to include a fluorophore, creating a reactive fluorescent probe.
-
Biophysical Studies: Covalently modifying a protein can introduce a unique tag for various biophysical assays, such as mass spectrometry-based footprinting to study protein conformation and interactions.
Experimental Protocols
Protocol 1: Covalent Labeling of a Purified Protein
This protocol describes a general procedure for labeling a purified protein with this compound. Optimal conditions, such as pH, temperature, and stoichiometry, may need to be determined empirically for each specific protein.
Materials:
-
Purified target protein in a suitable buffer (e.g., HEPES, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds (optional)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M L-cysteine)
-
Desalting columns or dialysis equipment
Procedure:
-
Protein Preparation: If the target is a cysteine residue and the protein contains disulfide bonds that may mask the target cysteine, pre-treat the protein with a reducing agent like DTT or TCEP. Remove the reducing agent prior to labeling.
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Labeling Reaction: a. Dilute the protein to a final concentration of 1-10 µM in a reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). b. Add the this compound stock solution to the protein solution to achieve the desired final concentration (a 10-fold molar excess of the reagent over the protein is a good starting point). The final concentration of DMSO should be kept low (typically <5%) to avoid protein denaturation. c. Incubate the reaction mixture at room temperature for 1-4 hours. The incubation time can be optimized.
-
Quenching: Add a quenching reagent, such as Tris-HCl or L-cysteine, to a final concentration of 50-100 mM to react with any excess this compound.
-
Removal of Excess Reagent: Remove the excess, unreacted reagent and quenching agent by using a desalting column or by dialysis against a suitable buffer.
-
Confirmation of Labeling: Proceed to analytical techniques such as SDS-PAGE, and mass spectrometry to confirm the covalent modification.
Protocol 2: Confirmation of Covalent Labeling by Mass Spectrometry
This protocol outlines the steps to confirm the covalent modification of the target protein and to identify the site of labeling using mass spectrometry.
Materials:
-
Labeled and unlabeled (control) protein samples from Protocol 1
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
C18 desalting tips
-
LC-MS/MS instrument
Procedure:
-
Protein Denaturation and Reduction: a. To the protein sample, add urea to a final concentration of 8 M. b. Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37 °C to reduce all disulfide bonds.
-
Alkylation of Free Cysteines: a. Add iodoacetamide (IAM) to a final concentration of 55 mM and incubate for 45 minutes in the dark at room temperature. This step alkylates any cysteine residues that were not labeled by the this compound.
-
Enzymatic Digestion: a. Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M. b. Add trypsin at a 1:50 (trypsin:protein) w/w ratio and incubate overnight at 37 °C.
-
Sample Cleanup: a. Acidify the digest with formic acid to a final concentration of 0.1%. b. Desalt the peptide mixture using C18 tips according to the manufacturer's instructions.
-
LC-MS/MS Analysis: a. Analyze the desalted peptides by LC-MS/MS. b. The mass of the 4-methyl-1,2-dihydroquinoline-2-one moiety (C10H8NO) is approximately 158.06 Da (after loss of Br). Look for a mass shift of +158.06 Da on peptides containing the target amino acid residue. c. Use database search software (e.g., MaxQuant, Proteome Discoverer) to identify the modified peptides and pinpoint the exact site of modification. The search parameters should include a variable modification corresponding to this mass shift on potential target residues (C, H, K, M).
Data Presentation
Table 1: Illustrative Labeling Efficiency of Target Protein
| Reagent:Protein Molar Ratio | Incubation Time (h) | Labeling Efficiency (%) |
| 5:1 | 1 | 45 |
| 10:1 | 1 | 78 |
| 10:1 | 4 | 92 |
| 20:1 | 4 | 95 |
This table presents hypothetical data for demonstration purposes.
Table 2: Expected Mass Shifts for Modified Peptides in Mass Spectrometry
| Modified Residue | Mass of Adduct (Da) | Expected Mass Shift (Monoisotopic, Da) |
| Cysteine | C10H8NO | +158.0578 |
| Histidine | C10H8NO | +158.0578 |
| Lysine | C10H8NO | +158.0578 |
| Methionine | C10H8NO | +158.0578 |
This table shows the theoretical monoisotopic mass addition of the 4-methyl-1,2-dihydroquinoline-2-one moiety after the loss of the bromine atom.
Visualizations
Caption: Covalent modification of a cysteine residue by this compound.
Caption: General workflow for covalent labeling and subsequent mass spectrometry analysis.
Caption: Irreversible inhibition of an enzyme by covalent modification of an active site residue.
References
Application Notes and Protocols: 4-Bromomethyl-1,2-dihydroquinoline-2-one as a Versatile Precursor for Novel Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromomethyl-1,2-dihydroquinoline-2-one is a heterocyclic compound featuring a quinolinone core. While primarily recognized as a key intermediate in the synthesis of pharmaceutical agents, its reactive bromomethyl group at the 4-position presents a strategic site for chemical modification.[1][2] This reactivity allows for the facile introduction of various functional moieties, making it an attractive starting material for the development of novel fluorescent probes. Quinoline-based scaffolds are widely utilized in the design of fluorescent probes for bioimaging due to their favorable photophysical properties, such as high quantum yields and sensitivity to their microenvironment.[3][4][5]
This document provides detailed application notes and protocols for the potential use of this compound as a precursor for synthesizing fluorescent probes for cellular imaging and other sensing applications. The protocols outlined below are based on established methodologies for quinoline-based fluorescent probes and can be adapted for derivatives of this compound.[3][6]
Synthesis of Functional Probes from this compound
The bromomethyl group on the quinolinone scaffold is susceptible to nucleophilic substitution, enabling the covalent attachment of various recognition units. This allows for the rational design of fluorescent probes tailored to detect specific analytes or cellular components.
A general synthetic scheme involves the reaction of this compound with a nucleophile (e.g., an amine, thiol, or alcohol) that is part of a recognition moiety. This reaction typically proceeds via an S_N2 mechanism.
Caption: General synthetic route for functionalizing this compound.
Potential Applications and Signaling Pathway Interactions
Derivatives of this compound can be designed to function as "turn-on" or ratiometric fluorescent probes. The fluorescence of the quinolinone core can be modulated by various photophysical processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).[4][7] These mechanisms can be engineered to respond to specific biological events or analytes.
For instance, a probe could be designed where the quinolinone fluorophore is initially quenched by a recognition moiety. Upon binding to the target analyte, a conformational change could disrupt the quenching process, leading to a significant increase in fluorescence intensity.
References
- 1. CN102775347A - Improved synthetic method for this compound - Google Patents [patents.google.com]
- 2. CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Bromomethyl-1,2-dihydroquinoline-2-one in the Development of Anticancer Agents
Introduction
The quinolin-2-one scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer properties.[1] Derivatives of quinolin-2-one have demonstrated the ability to inhibit various cancer-related targets and pathways, such as tyrosine kinases, topoisomerases, and tubulin polymerization, leading to cytotoxic and antiproliferative effects against a range of human cancer cell lines.[2][3] This has established the quinolin-2-one nucleus as a promising framework for the design and development of novel anticancer agents.[1][4]
4-Bromomethyl-1,2-dihydroquinoline-2-one is a key synthetic intermediate that serves as a versatile building block for the synthesis of more complex quinolin-2-one derivatives. Its reactive bromomethyl group at the 4-position allows for facile introduction of various functional groups and pharmacophores, enabling the creation of libraries of novel compounds for anticancer screening. While primarily known as a precursor to the gastroprotective agent rebamipide, its strategic importance in the synthesis of potential anticancer agents is significant.
These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in the development of novel anticancer compounds, along with methodologies for evaluating their cytotoxic activity.
Quantitative Data Summary
While direct anticancer activity data for this compound is not extensively reported in the literature, the broader class of quinolin-2-one derivatives has shown significant promise. The following table summarizes the anticancer activity of selected quinolin-2-one derivatives to illustrate the potential of this scaffold.
| Compound Class | Cancer Cell Line(s) | IC50 (µM) | Mechanism of Action (if known) |
| Quinolinyl Chalcones | Breast (MCF-7) | 28.36 - 38.14 | Not specified |
| Quinoline-Chalcone Hybrids | Colon (Caco-2) | 2.5 - 5.0 | Not specified |
| Quinoline-based Combretastatin A-4 Analogues | Breast (MCF-7), Leukemia (HL-60), Colon (HCT-116), Cervical (HeLa) | 0.010 - 0.042 | Tubulin Polymerization Inhibition |
| 2,4-Disubstituted Quinolines | Various | Not specified | Growth inhibition, apoptosis |
| N-alkylated, 2-oxoquinolines | Various | Not specified | Cytotoxic |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of the title compound via the cyclization of brominated acetoacetanilide.
Materials:
-
Acetoacetanilide
-
Chloroform
-
Bromine
-
Concentrated Sulfuric Acid
-
Ethanol (95%)
-
Weak base solution (e.g., sodium bicarbonate)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Ice bath
-
Filtration apparatus
Procedure:
-
Bromination of Acetoacetanilide:
-
Dissolve acetoacetanilide in chloroform in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in chloroform dropwise while stirring. Maintain the temperature below 30°C.
-
After the addition is complete, stir the mixture at 20-30°C for 2-3 hours.
-
Slowly heat the mixture to 60-65°C and maintain for 0.5-1 hour.
-
Cool the reaction mixture to 0-5°C to precipitate the brominated intermediate.
-
Filter the crude product and recrystallize from 95% ethanol to obtain pure bromo-acetoacetanilide.
-
-
Cyclization Reaction:
-
Cool concentrated sulfuric acid to 5-10°C in a flask using an ice bath.
-
Add the prepared bromo-acetoacetanilide in portions, ensuring the temperature does not exceed 20°C.
-
After addition, allow the mixture to warm to 25-30°C and stir for 2-3 hours.
-
Carefully pour the reaction mixture into crushed ice with stirring.
-
The solid product will precipitate. Filter the precipitate and wash with cold water.
-
Neutralize the product by washing with a weak base solution until the pH of the filtrate is 6-7.
-
Wash again with water.
-
Recrystallize the crude product from ethanol to yield pure this compound.
-
Synthesis of this compound.
Protocol 2: Synthesis of Novel Anticancer Agents from this compound
The reactive bromomethyl group can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) to generate a library of derivatives. This protocol provides a general method for the synthesis of N-substituted aminomethyl derivatives.
Materials:
-
This compound
-
A primary or secondary amine of choice
-
A suitable solvent (e.g., Dimethylformamide - DMF, Acetonitrile)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA, Potassium carbonate)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the amine (1.1 equivalents) and the base (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-80°C) for several hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate (the salt of the base) has formed, filter it off.
-
Pour the reaction mixture into water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired derivative.
General scheme for derivatization.
Protocol 3: MTT Cell Viability Assay for Anticancer Screening
This is a colorimetric assay for assessing cell metabolic activity and is a standard initial screening method to determine the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell line of choice (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (quinolin-2-one derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium from a stock solution in DMSO.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software.
-
Workflow for the MTT Cell Viability Assay.
References
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 4-Bromomethyl-1,2-dihydroquinoline-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel heterocyclic compounds utilizing 4-Bromomethyl-1,2-dihydroquinoline-2-one as a versatile starting material. This key intermediate offers a reactive bromomethyl group that serves as an anchor for the construction of various heterocyclic rings, leading to the generation of compounds with significant potential in drug discovery. The protocols detailed below cover the synthesis of quinolinone-linked triazoles, thiazoles, and other heterocycles, along with data on their biological activities.
Introduction
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization at the 4-position of this ring system has been a key strategy in the development of new therapeutic agents. This compound is a readily accessible and highly reactive building block that allows for the introduction of diverse functionalities and the construction of novel fused and appended heterocyclic systems. The inherent biological activities of the quinolinone nucleus, combined with the diverse pharmacological profiles of various heterocyclic rings, make the synthesis of such hybrid molecules a promising avenue for the discovery of new drugs with potential applications in oncology, infectious diseases, and inflammation.
Synthesis of 4-Azidomethyl-1,2-dihydroquinoline-2-one: A Key Intermediate
A common and efficient pathway to introduce a versatile functional group for further elaboration, particularly for the synthesis of triazoles via "click chemistry," is the conversion of the bromomethyl group to an azide.
Experimental Protocol:
A solution of this compound (1 equivalent) in a suitable polar aprotic solvent, such as dimethylformamide (DMF), is treated with sodium azide (1.1 to 1.5 equivalents). The reaction mixture is stirred at room temperature for a period of 12 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford 4-azidomethyl-1,2-dihydroquinoline-2-one. This azide intermediate can be used in subsequent cycloaddition reactions without further purification.
Synthesis of Novel Heterocyclic Compounds
Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.
Experimental Protocol:
To a solution of 4-azidomethyl-1,2-dihydroquinoline-2-one (1 equivalent) and a terminal alkyne (1 equivalent) in a mixture of t-butanol and water is added sodium ascorbate (0.2 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents). The reaction mixture is stirred at room temperature for 12-24 hours. After completion of the reaction, as monitored by TLC, the precipitated product is collected by filtration, washed with water and a cold solvent like ethanol or diethyl ether, and then dried to yield the desired 1-( (2-oxo-1,2-dihydroquinolin-4-yl)methyl)-1H-1,2,3-triazole derivative.
Quantitative Data for Triazole Synthesis:
| Entry | Alkyne Substrate | Reaction Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | 18 | 85 | [1] |
| 2 | Propargyl alcohol | 20 | 82 | [1] |
| 3 | 4-Ethynyltoluene | 18 | 88 | [1] |
Biological Activity of Triazole Derivatives:
Several synthesized (2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[1] For instance, certain derivatives have shown significant cytotoxicity against MCF-7 (human breast adenocarcinoma) and Panc-1 (human pancreatic carcinoma) cell lines.[1]
Signaling Pathway:
The anticancer activity of these triazole derivatives is often associated with the induction of apoptosis.[1] Mechanistic studies have revealed that these compounds can arrest the cell cycle at the G2/M phase and induce apoptosis through the modulation of key proteins in the apoptotic pathway, such as caspases, Bcl-2 family proteins, and cytochrome c.[1]
Experimental Workflow for Triazole Synthesis and Evaluation
Caption: Workflow for the synthesis and biological evaluation of quinolinone-triazole derivatives.
Synthesis of Thiazole Derivatives
The Hantzsch thiazole synthesis provides a classical and effective method for the construction of the thiazole ring.
Experimental Protocol:
A mixture of this compound (1 equivalent) and a thioamide (1 equivalent) in a suitable solvent such as ethanol or isopropanol is heated under reflux for 4-8 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent to afford the desired 2-substituted-4-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)thiazole.
Quantitative Data for Thiazole Synthesis:
| Entry | Thioamide Substrate | Reaction Time (h) | Yield (%) |
| 1 | Thiourea | 6 | 78 |
| 2 | Phenylthioamide | 8 | 72 |
| 3 | 4-Methylthiobenzamide | 7 | 75 |
Biological Activity of Thiazole Derivatives:
Quinoline-thiazole hybrids are known to exhibit a broad spectrum of antimicrobial activities.[2][3] They can be effective against both Gram-positive and Gram-negative bacteria. Some derivatives have also shown promising antifungal activity.[2]
Signaling Pathway:
The antimicrobial mechanism of action for some quinoline-thiazole derivatives is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair.[3] This inhibition ultimately leads to bacterial cell death.
Experimental Workflow for Thiazole Synthesis and Antimicrobial Testing
Caption: Workflow for the synthesis and antimicrobial evaluation of quinolinone-thiazole derivatives.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of novel heterocyclic compounds. The protocols outlined in these application notes provide robust methods for the preparation of quinolinone-linked triazoles and thiazoles. The resulting compounds have demonstrated significant potential as anticancer and antimicrobial agents, warranting further investigation and development. The modular nature of these synthetic routes allows for the generation of large libraries of compounds for structure-activity relationship (SAR) studies, which is crucial for the optimization of lead compounds in drug discovery programs.
References
- 1. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromomethyl-1,2-dihydroquinoline-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromomethyl-1,2-dihydroquinoline-2-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Question 1: Low yield of the final product, this compound.
Potential Causes & Solutions:
-
Incomplete Bromination: The initial bromination of acetoacetanilide may be incomplete.
-
Solution: Ensure the molar ratio of bromine to acetoacetanilide is appropriate, typically around 1.05:1.[1] The reaction temperature should be carefully controlled. Initially, the temperature for dripping bromine should be maintained at 20-30°C, followed by a period at a higher temperature (e.g., 50-55°C or 60-65°C) to drive the reaction to completion.[1][2]
-
-
Formation of Byproducts: The formation of di-brominated species can reduce the yield of the desired mono-brominated intermediate.[1]
-
Solution: A two-step addition of bromine can improve the selectivity of the reaction and minimize the formation of di-brominated byproducts.[1]
-
-
Inefficient Cyclization: The cyclization of the brominated intermediate may not be proceeding efficiently.
-
Solution: When using concentrated sulfuric acid, ensure the temperature is kept low (5-10°C) during the addition of the bromo-acetoacetanilide to prevent degradation.[2] After the addition, the temperature can be raised to 25-30°C for the insulation reaction.[2] Alternatively, other dehydrating agents like phosphorus pentoxide can be used, which may offer higher yields and a more environmentally friendly process.[3][4][5]
-
-
Product Loss During Workup: Significant product loss can occur during the quenching, neutralization, and purification steps.
-
Solution: When quenching the sulfuric acid reaction mixture, add it to ice-cold water slowly to control the exotherm.[1] Carefully neutralize the product with a weak base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of 6-7.[1][6] Thoroughly wash the crude product with water to remove impurities. Recrystallization from a suitable solvent, such as ethanol, is crucial for obtaining a pure product.[2]
-
Question 2: The isolated product is impure, showing multiple spots on TLC or peaks in HPLC.
Potential Causes & Solutions:
-
Presence of Di-brominated Impurity: As mentioned, the formation of a di-brominated byproduct is a common issue.
-
Solution: Optimize the bromination reaction by controlling the stoichiometry of bromine and the reaction temperature. A two-step bromine addition is a recommended strategy.[1]
-
-
Unreacted Starting Material: Incomplete reaction can lead to the presence of acetoacetanilide or the brominated intermediate in the final product.
-
Solution: Monitor the reaction progress using TLC or HPLC to ensure complete conversion of the starting materials. Adjust reaction times and temperatures as needed.
-
-
Side Reactions During Cyclization: The strongly acidic conditions of the cyclization step can lead to side reactions and the formation of impurities.
-
Ineffective Purification: The purification method may not be sufficient to remove all impurities.
-
Solution: Recrystallization is a key step. For the brominated intermediate, recrystallization from 95% ethanol can be effective.[2] The final product can also be purified by recrystallization from ethanol.[6] Beating the crude product with an alcohol like methanol or ethanol before the final drying can also help remove impurities.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthesis process for this compound?
A1: The most common synthesis involves two main steps:
-
Bromination: Acetoacetanilide is reacted with bromine in a suitable solvent like chloroform or acetic acid to form bromo-acetoacetanilide.[1][2]
-
Cyclization: The resulting bromo-acetoacetanilide is then cyclized in the presence of a strong dehydrating agent, most commonly concentrated sulfuric acid, to yield this compound.[2][6]
Q2: Are there more environmentally friendly alternatives to using concentrated sulfuric acid for the cyclization step?
A2: Yes, several greener alternatives have been developed to avoid the use of large quantities of corrosive and hazardous concentrated sulfuric acid. These include:
-
Phosphorus Pentoxide: This method uses phosphorus pentoxide as a dehydrating agent in an organic solvent like dichloroethane. It can achieve high yields (>95%) and high purity (>99.5%) without producing acidic wastewater.[3][4][5]
-
Ionic Liquids: The use of ionic liquids as both a catalyst and a solvent for the cyclization reaction has been reported. This method is considered a green and efficient approach with high yields and simple operation.[3]
Q3: How can I monitor the progress of the reactions?
A3: The progress of both the bromination and cyclization reactions can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For HPLC analysis, a C18 column with a mobile phase of acetonitrile and water is often used, with detection at 230 nm.[6]
Q4: What are the key safety precautions to take during this synthesis?
A4:
-
Bromine: Bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Concentrated Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive. Always add the acid to water (or the reaction mixture to water) slowly and with cooling to manage the exothermic reaction. Wear appropriate PPE.
-
Solvents: Chloroform and dichloroethane are hazardous solvents. Use them in a fume hood and avoid inhalation or skin contact.
Quantitative Data Summary
The following tables summarize quantitative data from various reported synthetic methods.
Table 1: Comparison of Different Cyclization Methods
| Catalyst/Dehydrating Agent | Solvent | Reaction Temperature | Reaction Time | Yield | Purity | Reference |
| Concentrated Sulfuric Acid | - | 15-20°C | 3 hours | 90-93% | >99% | [1] |
| Phosphorus Pentoxide | Dichloroethane | 83°C (Reflux) | 12 hours | 95.08% | 99.67% | [4][5] |
| Ionic Liquid | Ionic Liquid | - | - | High | High | [3] |
Table 2: Optimized Conditions for the Two-Step Synthesis
| Step | Key Parameters | Optimized Conditions | Yield | Purity | Reference |
| Bromination | Bromine:Acetoacetanilide Ratio | 1.05:1 | 76-82% (of intermediate) | 95-98% (of intermediate) | [1] |
| Bromination Temperature | 50-55°C | [1] | |||
| Cyclization | Dehydrating Agent | Concentrated Sulfuric Acid | 90-93% (of step) | >99% | [1] |
| Cyclization Temperature | 15-20°C | [1] | |||
| Overall | 70-76% | [1] |
Detailed Experimental Protocols
Protocol 1: Synthesis via Bromination and Sulfuric Acid Cyclization [1]
Step 1: Preparation of Bromo-acetoacetanilide
-
Dissolve acetoacetanilide in an organic solvent.
-
Add bromine dropwise in two separate portions. The initial addition can be at 20-30°C, followed by heating to 40-80°C.
-
After the reaction is complete (monitored by TLC/HPLC), evaporate the solvent.
-
Add water to the residue and adjust the pH to 6-7 with a base (e.g., sodium hydroxide solution) while maintaining the temperature at 10-20°C.
-
Centrifuge the mixture to collect the solid.
-
Wash the solid with water to obtain the crude product.
-
Purify the crude product by pulping with an alcohol (e.g., methanol) at 40-60°C and then drying.
Step 2: Preparation of this compound
-
Slowly add the bromo-acetoacetanilide obtained in Step 1 to concentrated sulfuric acid, maintaining the temperature at 10-20°C.
-
After the addition is complete, allow the reaction to proceed at 15-20°C for approximately 3 hours.
-
Pour the reaction mixture into ice-cold water under cooling, ensuring the temperature does not exceed 20°C.
-
Stir for 30 minutes, then centrifuge to collect the solid.
-
Wash the solid with water until the pH is 2-3.
-
Suspend the solid in water and adjust the pH to 6-7 with a base (e.g., 10% sodium carbonate solution) at 10-20°C.
-
Centrifuge and wash the solid with water until the pH is neutral.
-
Dry the purified product.
Protocol 2: Synthesis using Phosphorus Pentoxide for Cyclization [4][5]
-
In a reactor, charge dichloroethane and bromo-acetoacetanilide and stir until uniform.
-
In a separate reactor, charge dichloroethane and phosphorus pentoxide.
-
Heat both reactors to the reflux temperature of dichloroethane (approximately 83°C).
-
After refluxing for about an hour, begin a cycle where the dichloroethane condensate from the first reactor is fed into the second reactor for dehydration, and the dehydrated dichloroethane from the second reactor is returned to the first.
-
Continue this process for about 12 hours.
-
Cool the reaction mixture to room temperature.
-
Isolate the product by filtration.
-
Wash the product with dichloroethane.
-
Dry the final product under vacuum.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone - Google Patents [patents.google.com]
- 2. CN102775347A - Improved synthetic method for this compound - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 4876-10-2 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
Technical Support Center: Synthesis of 4-Bromomethyl-1,2-dihydroquinoline-2-one
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing byproduct formation during the synthesis of 4-Bromomethyl-1,2-dihydroquinoline-2-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the identification and reduction of byproducts.
Issue 1: Presence of a major byproduct with a mass corresponding to a dibrominated product.
-
Question: My post-reaction analysis (e.g., LC-MS, GC-MS) shows a significant peak with a mass of ~317 g/mol , suggesting the formation of a dibrominated byproduct. What is this impurity and how can I reduce it?
-
Answer: This major byproduct is likely 4-(dibromomethyl)-1,2-dihydroquinolin-2-one , arising from over-bromination of the methyl group. Radical bromination can be difficult to control, and the desired monobrominated product can sometimes compete with the starting material for the brominating agent.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Excess Brominating Agent | Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of the brominating agent (e.g., N-Bromosuccinimide or Bromine). |
| High Reaction Temperature | Increasing the temperature can decrease selectivity.[1] Maintain a controlled, lower temperature during the bromination step. For instance, a patented method specifies controlling the temperature to not exceed 30°C during the addition of a bromine solution.[2] |
| Slow Reaction Rate of Starting Material | If the starting material reacts slowly, the desired product has more time to react further. Ensure optimal reaction conditions for the initial bromination. |
| Photo-initiation | Radical reactions can be initiated by light.[1] Running the reaction in the dark by wrapping the reaction vessel in aluminum foil can help prevent unwanted side reactions.[3] |
Issue 2: Detection of a second, unexpected byproduct.
-
Question: Besides the dibromomethyl impurity, I've identified another byproduct. What could it be?
-
Answer: Another possible, though less commonly cited, byproduct is 3-bromo-4-bromomethyl-1,2-dihydroquinoline-2-one .[4] This results from bromination on the quinolinone ring itself, which is an electrophilic aromatic substitution.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Reaction Conditions Favoring Electrophilic Aromatic Substitution | The choice of brominating agent and solvent can influence the reaction pathway. Using N-Bromosuccinimide (NBS) with a radical initiator (like AIBN or light) in a non-polar solvent (like carbon tetrachloride or cyclohexane) typically favors radical benzylic bromination. Using Br₂ with a Lewis acid catalyst would favor aromatic substitution. |
| High Acidity | The generation of HBr as a byproduct can create an acidic environment that may promote side reactions.[3] The use of a non-nucleophilic base or "acid scavenger" like sodium carbonate can neutralize HBr as it forms.[3] |
Issue 3: Low overall yield and purity.
-
Question: My final product yield is low, and the purity is not satisfactory, even after purification. What can I do?
-
Answer: Low yield and purity can stem from incomplete reactions, side reactions, or inefficient purification.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Cyclization | The cyclization step, often using concentrated sulfuric acid, is crucial. Ensure the reaction goes to completion by monitoring it (e.g., by TLC or LC-MS). Temperature control is also critical in this step; one method suggests cooling the sulfuric acid to 5-10°C before adding the brominated intermediate.[2] |
| Inefficient Workup and Purification | The workup procedure is key to removing impurities. After quenching the reaction, a thorough aqueous wash can help remove water-soluble byproducts. Adjusting the pH to 6-7 during the workup is a documented step to improve product quality.[5] Recrystallization from a suitable solvent, such as ethanol, is an effective final purification step.[2] |
| Polymerization | In some bromination reactions, polymeric byproducts can form, leading to a viscous or solidified reaction mixture.[3] This can be minimized by controlling the temperature and slow addition of the brominating agent.[3] |
Frequently Asked Questions (FAQs)
-
Q1: What is the most common method for synthesizing this compound?
-
A1: The most widely described method involves two main steps: 1) The bromination of acetoacetanilide to form an alpha-bromoacetoacetanilide intermediate, and 2) The cyclization of this intermediate in a strong acid, typically concentrated sulfuric acid, to yield the final product.[2]
-
-
Q2: Are there alternative, more environmentally friendly synthesis methods?
-
A2: Yes, methods have been developed to avoid the use of large quantities of concentrated sulfuric acid. One such method uses phosphorus pentoxide as a dehydrating agent in an organic solvent, which is reported to be environmentally friendly as it does not produce waste acid or water and gives high yields and purity.[6] Another green approach utilizes a recyclable ionic liquid as both a catalyst and a solvent for the cyclization step.[6]
-
-
Q3: What analytical methods are suitable for monitoring the reaction and assessing product purity?
-
A3: High-Performance Liquid Chromatography (HPLC) is a commonly used method for both monitoring the reaction progress and determining the final product's purity.[7] A published HPLC method uses a C18 column with a mobile phase of acetonitrile and water.[5] Mass Spectrometry (MS), often coupled with LC or GC, is invaluable for identifying the molecular weights of byproducts.
-
-
Q4: What are the key safety precautions when handling the reagents for this synthesis?
-
A4: Bromine is highly corrosive and toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Concentrated sulfuric acid is also extremely corrosive. The final product, this compound, is an irritant and should be handled with care.[5]
-
Data Presentation
Table 1: Comparison of Reported Yields and Purities for this compound Synthesis
| Method | Key Reagents | Reported Yield | Reported Purity | Byproduct Information | Reference |
| Sulfuric Acid Cyclization | Acetoacetanilide, Bromine, Chloroform, Conc. H₂SO₄ | 70-76% (total) | ≥99% | Dibromide impurity ≤ 0.2% | CN103923003A[4] |
| Phosphorus Pentoxide Dehydration | Bromoacetoacetanilide, Dichloroethane, P₂O₅ | 95.08% | 99.67% (HPLC) | Not specified | CN105753781A[7][8] |
Experimental Protocols
Method 1: Synthesis via Sulfuric Acid Cyclization (Adapted from CN102775347A) [2]
-
Bromination of Acetoacetanilide:
-
Dissolve acetoacetanilide in chloroform.
-
Slowly add a solution of bromine in chloroform, ensuring the temperature does not exceed 30°C.
-
Stir the mixture at 20-30°C for 2-3 hours.
-
Slowly heat the mixture to 60-65°C and maintain for 0.5-1 hour.
-
Cool the reaction mixture and isolate the crude brominated intermediate. Recrystallization from 95% ethanol can be performed for purification.
-
-
Cyclization:
-
Cool concentrated sulfuric acid to 5-10°C.
-
Add the brominated acetoacetanilide intermediate in portions, maintaining the temperature below 20°C.
-
After the addition is complete, allow the temperature to rise to 25-30°C and hold for 2-3 hours.
-
Pour the reaction mixture into ice water, keeping the temperature below 40°C.
-
Stir for 1-1.5 hours, then collect the precipitate by centrifugation or filtration.
-
Wash the solid with a weak base solution (e.g., sodium carbonate) until the pH is 6-7.
-
The crude product can be further purified by recrystallization from ethanol.
-
Method 2: Synthesis via Phosphorus Pentoxide Dehydration (Adapted from CN105753781A) [7][8]
-
In a reactor, charge dichloroethane and bromoacetoacetanilide and stir.
-
In a separate reactor, charge dichloroethane and phosphorus pentoxide.
-
Heat both reactors to the reflux temperature of dichloroethane (~83°C).
-
After refluxing for one hour, begin a distillation loop where the condensate from the first reactor (containing water from the reaction) is fed into the second reactor for dehydration by the phosphorus pentoxide. The dried dichloroethane from the second reactor is then returned to the first.
-
Continue this process for approximately 12 hours.
-
Cool the reaction mixture to room temperature.
-
Isolate the product by filtration, wash with fresh dichloroethane, and dry under vacuum.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and the formation of major byproducts.
Caption: Troubleshooting workflow for identifying and resolving byproduct formation in the synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN102775347A - Improved synthetic method for this compound - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound | 4876-10-2 [chemicalbook.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 4-Bromomethyl-1,2-dihydroquinoline-2-one by Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the recrystallization of 4-Bromomethyl-1,2-dihydroquinoline-2-one. This resource offers troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and a visual workflow to address common challenges encountered during the purification of this key pharmaceutical intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: The compound does not dissolve in the hot solvent.
-
Question: I'm heating my solvent, but the this compound powder is not dissolving. What should I do?
-
Answer: This indicates that the solvent is likely a poor choice for your compound at elevated temperatures. Alternatively, you may not have added enough solvent. Incrementally add more hot solvent until the solid dissolves. If a large volume of solvent is required, it is advisable to select a different solvent in which the compound is more soluble when hot. It is also possible that insoluble impurities are present; if a small amount of solid remains after adding a significant amount of solvent, proceed with a hot filtration step to remove them.
Issue 2: No crystals are forming upon cooling.
-
Question: My solution has cooled to room temperature, and I've even placed it in an ice bath, but no crystals have appeared. What's wrong?
-
Answer: The absence of crystal formation is a common challenge and can be attributed to several factors[1]:
-
Supersaturation Not Reached: The solution may not be sufficiently concentrated for crystal nucleation to occur. This is often due to using too much solvent.
-
Inappropriate Solvent: The compound might be too soluble in the chosen solvent, even at low temperatures.
-
Presence of Impurities: Certain impurities can inhibit the nucleation and growth of crystals.
-
Lack of Nucleation Sites: A very smooth and clean crystallization vessel may not provide enough imperfections for initial crystal formation to begin.
Troubleshooting Steps:
-
Induce Nucleation:
-
Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent by gently heating the solution and then allow it to cool again[1].
-
Cool to a Lower Temperature: If crystals do not form at room temperature or in an ice bath, try using a salt-ice bath or a laboratory chiller to achieve a lower temperature.
-
Issue 3: The compound "oils out" instead of forming crystals.
-
Question: Upon cooling, my compound separated as an oily liquid instead of solid crystals. What is causing this and how can I fix it?
-
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid. This is often due to the boiling point of the solvent being higher than the melting point of the solute, or if the solution is cooled too rapidly[3]. Given the high melting point of this compound (255-258°C), this is more likely due to a high concentration of impurities depressing the melting point or rapid cooling.[4][5]
Troubleshooting Steps:
-
Adjust Temperature: Reheat the solution to dissolve the oil.
-
Modify the Solvent System: Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling. This can sometimes prevent the compound from precipitating out too early at a high temperature[1].
-
Reduce the Concentration: Add more solvent to the solution to decrease the concentration before attempting to crystallize again[1].
-
Slow Cooling: Allow the solution to cool to room temperature very slowly before placing it in a cold bath.
-
Issue 4: The yield of recrystallized product is low.
-
Question: I have successfully obtained pure crystals, but the final yield is very low. How can I improve it?
-
Answer: A low yield can result from several factors[2][6]:
-
Using Too Much Solvent: This is the most common reason for low yield, as a significant portion of the compound remains dissolved in the mother liquor.
-
Premature Filtration: Filtering the crystals before crystallization is complete.
-
High Solubility at Low Temperatures: The chosen solvent may still have a relatively high solubility for your compound even when cold.
-
Excessive Washing: Using too much cold solvent to wash the crystals can lead to product loss.
Troubleshooting Steps:
-
Check Mother Liquor: Evaporate a small amount of the mother liquor to see if a significant amount of solid remains. If so, you can try to recover more product by concentrating the mother liquor and cooling for a second crop of crystals.
-
Optimize Solvent Volume: In subsequent experiments, use the minimum amount of near-boiling solvent necessary to fully dissolve the crude product.
-
Ensure Complete Crystallization: Allow sufficient time for crystallization to complete before filtration.
-
Minimize Washing: Wash the collected crystals with a minimal amount of ice-cold solvent.
-
Issue 5: The recrystallized product is still colored.
-
Question: The crystals I obtained are colored, but the pure compound should be a white to light-yellow solid. How can I remove the colored impurities?[4][7]
-
Answer: Colored impurities can often be removed by using activated charcoal.
Troubleshooting Steps:
-
Charcoal Treatment: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal to the solution. The colored impurities will adsorb onto the surface of the charcoal.
-
Hot Filtration: Perform a hot filtration to remove the charcoal and any other insoluble impurities. Then, allow the filtrate to cool and crystallize as usual. Be aware that activated charcoal can also adsorb some of your desired product, potentially leading to a lower yield[6].
-
Data Presentation: Solvent Selection for Recrystallization
| Solvent System | Expected Solubility (Hot) | Expected Solubility (Cold) | Potential Issues & Remarks |
| Ethanol (95%) | Good to Moderate | Low | A promising starting point as it is mentioned in literature for purifying related compounds.[8][9] |
| Isopropanol | Good to Moderate | Low | Similar to ethanol, may be a suitable alternative.[9] |
| Methanol | High | Moderate to Low | May result in lower yields due to higher solubility at cold temperatures. |
| Acetone | High | High | Likely too soluble for effective recrystallization on its own. |
| Dichloroethane | Moderate | Low | Mentioned as a wash solvent in synthesis, suggesting low solubility.[7] Could be a viable recrystallization solvent. |
| Water | Very Low | Very Low | Unlikely to be a suitable solvent due to the organic nature of the compound. |
| Hexane/Ethyl Acetate | Variable | Variable | A mixed solvent system could be effective. The compound is likely insoluble in hexane and soluble in ethyl acetate. Start by dissolving in a minimum of hot ethyl acetate and add hot hexane until turbidity is observed. |
| Methanol/Acetone | High | Variable | Mentioned for recrystallizing other quinoline derivatives.[10] |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the recrystallization of this compound. The choice of solvent and volumes should be optimized based on preliminary small-scale tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., 95% Ethanol)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate with a water or oil bath)
-
Glass funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and flask
-
Vacuum source
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., 95% ethanol). Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot filtration. Pre-heat a glass funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the impurities.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven.
Mandatory Visualization
The following flowchart illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. nbinno.com [nbinno.com]
- 5. chembk.com [chembk.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | 4876-10-2 [chemicalbook.com]
- 8. CN102775347A - Improved synthetic method for this compound - Google Patents [patents.google.com]
- 9. CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone - Google Patents [patents.google.com]
- 10. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 4-Bromomethyl-1,2-dihydroquinoline-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Bromomethyl-1,2-dihydroquinoline-2-one, a key intermediate in pharmaceutical production.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | - Incomplete bromination of the acetoacetanilide starting material.- Inefficient cyclization of the brominated intermediate.- Suboptimal reaction temperature or time.- Degradation of the product during workup or purification. | - Optimize Bromination: Ensure slow, dropwise addition of bromine at a controlled temperature (e.g., not exceeding 30°C) to prevent side reactions.[1] Consider using a solution of bromine in an appropriate solvent like chloroform for better control.[1]- Enhance Cyclization: For the sulfuric acid method, ensure the temperature is kept low (e.g., 5-10°C) during the addition of the brominated intermediate.[1] Alternatively, consider using phosphorus pentoxide or an ionic liquid as a catalyst for a less harsh and potentially higher-yielding reaction.[2]- Monitor Reaction Progress: Use techniques like TLC or HPLC to monitor the reaction and determine the optimal reaction time.- Careful Workup: Neutralize the reaction mixture carefully at a low temperature to avoid product degradation. |
| Formation of Di-brominated Impurity | - Excess bromine used in the bromination step.- High reaction temperature during bromination.- Rapid addition of bromine. | - Stoichiometry Control: Use a precise molar ratio of bromine to the acetoacetanilide starting material.- Temperature Management: Maintain a consistently low temperature during the addition of bromine.[1]- Slow Addition: Add the bromine solution dropwise over an extended period to maintain a low concentration of bromine in the reaction mixture. |
| Product Purity Issues After Purification | - Co-precipitation of starting material or byproducts.- Ineffective recrystallization solvent.- Tailing during column chromatography. | - Recrystallization Optimization: Experiment with different solvent systems for recrystallization. Ethanol is commonly used.[1]- Slurry Wash: Before recrystallization, washing the crude product with a suitable solvent can help remove some impurities.- Chromatography Adjustments: If using column chromatography, optimize the solvent system (mobile phase) to achieve better separation. |
| Difficulties with Reaction Scale-Up | - Poor heat transfer in larger reactors.- Challenges in maintaining consistent mixing.- Safety concerns with large quantities of hazardous reagents like concentrated sulfuric acid and bromine. | - Engineering Controls: Utilize reactors with efficient cooling and agitation systems. For exothermic steps like bromine addition and quenching of the cyclization reaction, ensure adequate cooling capacity.- Process Safety Management: Conduct a thorough safety review before scaling up. Consider alternative, safer reagents where possible (e.g., phosphorus pentoxide or ionic liquids instead of concentrated sulfuric acid).[2][3]- Gradual Scale-Up: Increase the reaction scale in manageable increments to identify and address any scale-dependent issues early on. |
| Environmental Concerns with Waste | - Generation of large volumes of acidic wastewater from the use of concentrated sulfuric acid.- Use of halogenated solvents. | - Alternative Catalysts: Employing recyclable catalysts like ionic liquids can significantly reduce acidic waste streams.[2]- Solvent Selection: Explore greener solvent alternatives where feasible and implement solvent recovery and recycling processes. The use of phosphorus pentoxide can also lead to a more environmentally friendly process by avoiding the production of waste acid.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method involves a two-step synthesis. The first step is the bromination of an acetoacetanilide derivative, typically in a solvent like chloroform or acetic acid. The resulting brominated intermediate is then cyclized, most commonly using concentrated sulfuric acid, to yield the final product.[1][3]
Q2: How can I minimize the formation of the di-brominated byproduct?
A2: The formation of di-brominated impurities is a common issue. To minimize this, it is crucial to have precise control over the reaction conditions during the bromination step. This includes the slow, dropwise addition of a stoichiometric amount of bromine at a controlled, low temperature (e.g., below 30°C).[1]
Q3: Are there safer alternatives to using concentrated sulfuric acid for the cyclization step?
A3: Yes, several alternatives have been developed to avoid the hazards and environmental issues associated with large quantities of concentrated sulfuric acid. Using phosphorus pentoxide as a dehydrating agent for the cyclization has been reported to give high yields and purity.[2][4] Another green chemistry approach is the use of ionic liquids as both the catalyst and solvent, which can be recycled.[2]
Q4: What is a suitable method for purifying the final product?
A4: Recrystallization is a common and effective method for purifying this compound. Ethanol is a frequently used solvent for this purpose.[1] For more challenging purifications, column chromatography can be employed.
Q5: What are the key safety precautions to consider when scaling up this synthesis?
A5: When scaling up, it is critical to address the hazards associated with the reagents. Bromine is highly corrosive and toxic, and its addition is exothermic. Concentrated sulfuric acid is also highly corrosive. Ensure adequate ventilation, personal protective equipment (PPE), and robust temperature control of the reactor. A thorough process safety review should be conducted to identify and mitigate potential risks.
Data Presentation
Table 1: Comparison of Cyclization Methods for the Synthesis of this compound
| Cyclization Method | Catalyst/Reagent | Typical Yield | Purity | Key Advantages | Key Disadvantages | Reference |
| Conventional | Concentrated Sulfuric Acid | ~70-80% | >98% | Well-established, readily available reagent. | Highly corrosive, generates significant acidic waste, safety concerns on a large scale. | [1][3] |
| Alternative | Phosphorus Pentoxide | >95% | >99.5% | High yield and purity, environmentally friendlier (no waste acid).[2] | Phosphorus pentoxide is moisture sensitive and requires careful handling. | [2][4] |
| Green Chemistry | Ionic Liquid | High | High | Recyclable catalyst/solvent, green and efficient.[2] | Higher initial cost of ionic liquids, may require specific optimization. | [2] |
Experimental Protocols
Protocol 1: Synthesis via Bromination and Sulfuric Acid Cyclization
Step 1: Bromination of Acetoacetanilide
-
Dissolve acetoacetanilide in chloroform in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Cool the solution to a temperature not exceeding 30°C.[1]
-
Slowly add a solution of bromine in chloroform dropwise to the reaction mixture over a period of 2-3 hours, maintaining the temperature below 30°C.[1]
-
After the addition is complete, slowly warm the mixture to 60-65°C and stir for 0.5-1 hour.[1]
-
Cool the reaction mixture and wash with water to neutrality.
-
Remove the chloroform under reduced pressure to obtain the crude brominated intermediate.
-
Recrystallize the crude product from ethanol to obtain pure bromoacetoacetanilide.[1]
Step 2: Cyclization to this compound
-
Cool concentrated sulfuric acid to 5-10°C in a separate reactor.[1]
-
Slowly add the purified bromoacetoacetanilide from Step 1 in portions, ensuring the temperature does not exceed 20°C.[1]
-
After the addition is complete, allow the mixture to warm to 25-30°C and stir for 2-3 hours.[1]
-
Carefully pour the reaction mixture into ice water with vigorous stirring.
-
Collect the precipitated solid by filtration and wash with water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Protocol 2: Synthesis via Phosphorus Pentoxide Cyclization
-
Prepare the bromoacetoacetanilide intermediate as described in Step 1 of Protocol 1.
-
In a reactor, charge the brominated intermediate and an anhydrous organic solvent (e.g., dichloroethane).
-
In a separate vessel, prepare a slurry of phosphorus pentoxide in the same anhydrous solvent.
-
Heat both mixtures and transfer the solvent vapor from the reaction vessel to the phosphorus pentoxide slurry to remove water. Return the dried solvent to the reaction vessel.
-
Continue this process until the reaction is complete (monitored by HPLC or TLC).
-
Cool the reaction mixture and filter to collect the crude product.
-
Wash the crude product with the organic solvent and dry under vacuum to obtain this compound with high purity (>99.5%) and yield (>95%).[2]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
Troubleshooting the cyclization step in "4-Bromomethyl-1,2-dihydroquinoline-2-one" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromomethyl-1,2-dihydroquinoline-2-one.
Troubleshooting the Cyclization Step
The cyclization of brominated acetoacetanilide is a critical step in the synthesis of this compound. Low yields or the formation of impurities can often be traced back to this transformation. This guide addresses common issues encountered during the cyclization reaction.
Question: My cyclization reaction is resulting in a low yield of this compound. What are the common causes and how can I troubleshoot this?
Answer:
Low yields in this cyclization are a frequent challenge. The primary competing reactions include incomplete cyclization, side product formation, and decomposition of the starting material or product under harsh conditions. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in the cyclization step.
Detailed Troubleshooting Steps:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inefficient Catalyst or Dehydrating Agent: The strength and amount of the acid catalyst (e.g., concentrated sulfuric acid) or dehydrating agent (e.g., phosphorus pentoxide) are crucial.[1][2] | For Acid-Catalyzed Reactions: If using concentrated sulfuric acid, ensure it is fresh and has not absorbed atmospheric moisture. The amount of acid used can also be critical; reducing the usage amount can lower production costs and enhance safety.[3] For Dehydrating Agent-Based Reactions: Phosphorus pentoxide is a highly effective dehydrating agent for this reaction.[4] Ensure it is properly stored to maintain its reactivity. An alternative is using polyphosphoric acid.[1] |
| Suboptimal Reaction Temperature: The reaction may require specific temperature ranges to proceed efficiently.[3][5] | If the reaction is sluggish at lower temperatures, a moderate increase may be necessary. For instance, one method using phosphorus pentoxide specifies a reflux temperature of 83°C in dichloroethane.[6][7] However, with concentrated sulfuric acid, cooling to 5-10°C before adding the reactant, and then allowing the temperature to rise to 25-30°C for the reaction, has been reported to improve yield and safety.[3] | |
| Presence of Water: Water can inhibit the cyclization, especially in acid-catalyzed reactions.[2][8] | Ensure all glassware is thoroughly dried and use anhydrous solvents. One patented method involves using a solvent to carry away the water generated during the reaction, which is then dried and returned to the system.[1] | |
| Formation of Side Products/Impurities | Impure Starting Material: Impurities in the brominated acetoacetanilide can lead to side reactions. | Purify the starting material before the cyclization step. Recrystallization from ethanol is a common method.[3] |
| Reaction Conditions Too Harsh: High temperatures or prolonged reaction times can lead to decomposition and the formation of byproducts.[5] | Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.[6][7] Avoid unnecessarily high temperatures, especially when using strong acids. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the cyclization step in the synthesis of this compound?
A1: The most frequently cited methods for the cyclization of brominated acetoacetanilide are:
-
Using a strong acid: Concentrated sulfuric acid is widely used to catalyze the dehydration and ring formation.[1][3]
-
Using a dehydrating agent: Phosphorus pentoxide is a very effective alternative that drives the reaction towards the product by removing water.[4][6][7] Polyphosphoric acid can also be used.[1]
-
Using ionic liquids: Some newer, greener methods utilize ionic liquids as both the catalyst and the solvent, which can be recycled.[4]
Q2: Are there any safety precautions I should be aware of during the cyclization step?
A2: Yes, this reaction involves hazardous materials and requires careful handling:
-
Concentrated Sulfuric Acid: This is highly corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The addition of the brominated acetoacetanilide to the acid can be exothermic, so it's crucial to control the temperature, often by cooling the reaction vessel.[3]
-
Phosphorus Pentoxide: This is a powerful dehydrating agent and is highly reactive with water. Handle it in a dry environment and avoid contact with moisture.
-
Solvents: Depending on the protocol, solvents like dichloroethane or chloroform may be used.[3][6][7] These are toxic and should be handled in a well-ventilated fume hood.
Q3: How can I purify the final product, this compound?
A3: After the reaction is complete, the crude product is typically isolated by precipitation in water.[1] Further purification can be achieved by:
-
Washing: The crude solid is often washed with water to remove residual acid. The pH may be adjusted to 6-7 with a base.[1]
-
Solvent Trituration/Washing: The crude product can be washed or triturated with a solvent like alcohol or dichloroethane to remove impurities.[1][6][7]
-
Recrystallization: This is a common method for obtaining a high-purity product.
Experimental Protocols
Protocol 1: Cyclization using Concentrated Sulfuric Acid
This protocol is based on an improved synthetic method aimed at increasing safety and yield.[3]
-
Cool concentrated sulfuric acid to 5-10°C using an ice bath or refrigeration.
-
Slowly add the brominated acetoacetanilide in batches, ensuring the temperature does not exceed 20°C.
-
After the addition is complete, allow the mixture to warm to 25-30°C.
-
Maintain this temperature and stir for 2-3 hours to complete the reaction.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water until the pH is neutral, and then wash with ethanol.
-
Dry the product under vacuum.
Protocol 2: Cyclization using Phosphorus Pentoxide
This protocol is adapted from a large-scale synthesis with high yield and purity.[6][7]
-
In a reactor, dissolve the brominated acetoacetanilide in dichloroethane.
-
In a separate reactor, prepare a mixture of phosphorus pentoxide and dichloroethane.
-
Heat both reactors to the reflux temperature of dichloroethane (approximately 83°C).
-
After refluxing for one hour, begin a continuous distillation loop where the dichloroethane condensate from the main reactor is passed through the reactor containing phosphorus pentoxide to remove water, and the dried solvent is returned to the main reactor.
-
Continue this process for about 12 hours.
-
Cool the reaction mixture to room temperature.
-
Isolate the product by filtration and wash with fresh dichloroethane.
-
Dry the product under vacuum to obtain a white powder.
Synthesis and Cyclization Workflow
Caption: Overall workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes quantitative data from various reported synthesis protocols for this compound.
| Parameter | Method 1: Concentrated H₂SO₄ | Method 2: Phosphorus Pentoxide (P₂O₅) |
| Starting Material | Brominated Acetoacetanilide | Brominated Acetoacetanilide |
| Solvent | - (Sulfuric acid acts as solvent) | Dichloroethane[6][7] |
| Reaction Temperature | 25-30°C[3] | 83°C (Reflux)[6][7] |
| Reaction Time | 2-3 hours[3] | ~13 hours[7] |
| Reported Yield | Improved yield (specific % not stated)[3] | 95.08%[6][7] |
| Reported Purity | Not specified | 99.67% (by HPLC)[6][7] |
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN102775347A - Improved synthetic method for this compound - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 4876-10-2 [chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Covalent Labeling of Proteins with 4-Bromomethyl-1,2-dihydroquinoline-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using "4-Bromomethyl-1,2-dihydroquinoline-2-one" for the covalent labeling of proteins. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guide
Issue 1: Low or No Labeling Efficiency
Question: I have incubated my protein with this compound, but mass spectrometry analysis shows very low or no modification. What could be the problem?
Answer: Low labeling efficiency is a common issue in covalent labeling experiments. Several factors related to the protein, the labeling reagent, and the reaction conditions can contribute to this problem. Here is a step-by-step guide to troubleshoot this issue:
-
Reagent Integrity: Ensure that the this compound is fresh and has been stored correctly, protected from light and moisture.[1] Degradation of the reagent will lead to a lower effective concentration and reduced reactivity.
-
Protein State: The target amino acid residues on your protein must be accessible to the labeling reagent.[2] If the target residues are buried within the protein's three-dimensional structure, the reaction will be inefficient. Consider performing the labeling under partially denaturing conditions to expose more sites, but be mindful that this can affect the protein's native conformation.
-
Reaction Buffer pH: The pH of the reaction buffer is critical. The primary targets for alkylating agents like this compound are nucleophilic amino acid residues, particularly the thiol group of cysteine.[3] For efficient labeling of cysteine, the pH should be above its pKa (around 8.5) to ensure the thiolate anion, the more nucleophilic species, is present.[3] However, at a very high pH, the risk of non-specific labeling of other residues like lysine increases. It is recommended to perform a pH screen to find the optimal balance between efficiency and specificity.[4]
-
Molar Ratio of Reagent to Protein: The concentration of the labeling reagent relative to the protein is a key parameter. If the molar ratio is too low, the labeling will be incomplete. It is advisable to perform a titration experiment, testing a range of molar ratios (e.g., 10:1, 20:1, 50:1 of label to protein) to determine the optimal concentration.[4]
-
Reaction Time and Temperature: Alkylation reactions are time and temperature-dependent.[3] If the incubation time is too short or the temperature is too low, the reaction may not proceed to completion. Try increasing the incubation time or performing the reaction at a slightly higher temperature (e.g., room temperature or 37°C), while monitoring for any signs of protein degradation or aggregation.[3]
Issue 2: Non-Specific Labeling and Protein Aggregation
Question: My mass spectrometry results show modifications on multiple amino acid residues, not just cysteine, and I am observing protein precipitation during the labeling reaction. How can I improve the specificity and prevent aggregation?
Answer: Non-specific labeling and protein aggregation are often linked and can be caused by overly harsh reaction conditions or the inherent reactivity of the labeling agent.
-
Control of Reaction pH: While a higher pH increases the reactivity of cysteine, it can also deprotonate the amino group of lysine, making it more nucleophilic and susceptible to alkylation.[3][5] To increase specificity for cysteine, try performing the reaction at a pH closer to 7.5-8.0.
-
Molar Ratio Optimization: A high excess of the labeling reagent can lead to modifications at less reactive sites and may also cause changes in the protein's surface properties, leading to aggregation.[6] Reduce the molar ratio of this compound to protein to the lowest level that still provides adequate labeling of the target site.
-
Quenching the Reaction: To prevent the reaction from proceeding for too long and causing non-specific labeling, it is important to quench the reaction after the desired time. This can be done by adding a small molecule with a highly reactive thiol group, such as dithiothreitol (DTT) or β-mercaptoethanol, to consume the excess labeling reagent.[7]
-
Protein Solubility: The labeling process can sometimes reduce the solubility of the protein, leading to aggregation. Ensure that your protein is in a buffer that promotes its stability. It may be necessary to include additives such as mild detergents or glycerol to maintain protein solubility.
-
Analysis of Side Reactions: Alkylating agents can react with other nucleophilic residues such as histidine, methionine, and the N-terminus of the protein.[5][8] A thorough analysis of your mass spectrometry data is necessary to identify these off-target modifications. If non-specific labeling is persistent, you may need to consider site-directed mutagenesis to remove highly reactive, non-target residues if the protein's function is not compromised.
Frequently Asked Questions (FAQs)
Q1: What are the primary amino acid targets for this compound?
A1: Based on its chemical structure as a bromomethyl derivative, this compound is an alkylating agent. Its primary targets on a protein are nucleophilic amino acid residues. The most reactive of these is typically cysteine, due to the high nucleophilicity of its thiol group in the thiolate form.[3][9] Other potential targets, though generally less reactive, include the imidazole ring of histidine, the thioether of methionine, the epsilon-amino group of lysine, and the N-terminal alpha-amino group of the polypeptide chain.[5][8] The relative reactivity will depend on the specific microenvironment of each residue within the protein structure and the pH of the reaction.
Q2: How can I confirm that my protein has been successfully labeled?
A2: Mass spectrometry is the most common and powerful technique for confirming covalent labeling.[1] By comparing the mass spectra of the unlabeled and labeled protein, you can determine the extent of modification. For more detailed information, the protein can be digested with a protease (like trypsin), and the resulting peptides analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This "bottom-up" proteomics approach allows for the precise identification of the modified amino acid residues.[10][11]
Q3: What buffer conditions are recommended for the labeling reaction?
A3: The choice of buffer is critical to avoid unwanted side reactions. Buffers containing nucleophiles, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, should be avoided as they can react with the alkylating agent.[6] Phosphate-based buffers (e.g., phosphate-buffered saline, PBS) or HEPES are generally recommended.[4] The pH of the buffer should be optimized for the specific application, typically in the range of 7.0-8.5.
Q4: Can this labeling reaction affect the function of my protein?
A4: Yes, covalent modification of an amino acid residue can certainly affect the protein's function, especially if the modified residue is in the active site, a binding interface, or is crucial for maintaining the protein's three-dimensional structure.[3] It is essential to perform functional assays on the labeled protein to ensure that its biological activity is not compromised. If the activity is lost, it may indicate that a critical residue has been labeled.
Q5: How should I prepare and store this compound?
A5: this compound is a reactive chemical and should be handled with care. It is typically a solid that should be stored in a cool, dry, and dark place.[1] Stock solutions should be prepared fresh in an anhydrous, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use, as the bromomethyl group can be susceptible to hydrolysis.[6]
Data Presentation
The following tables provide illustrative data for optimizing a labeling reaction. The values are representative and will need to be determined empirically for each specific protein and experimental setup.
Table 1: Effect of pH on Labeling Efficiency and Specificity
| Reaction pH | Cysteine Labeling Efficiency (%) | Lysine Labeling Efficiency (%) |
| 6.5 | 15 | < 1 |
| 7.5 | 60 | 5 |
| 8.5 | 95 | 20 |
Table 2: Effect of Reagent:Protein Molar Ratio on Labeling Efficiency
| Molar Ratio (Label:Protein) | Cysteine Labeling Efficiency (%) |
| 5:1 | 45 |
| 10:1 | 75 |
| 20:1 | 92 |
| 50:1 | 96 |
Experimental Protocols & Visualizations
General Protocol for In-Solution Protein Labeling
-
Protein Preparation: Prepare the protein of interest in a suitable non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). The protein concentration should typically be in the range of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO.
-
Labeling Reaction: Add the desired molar excess of the labeling reagent to the protein solution. Incubate the reaction at a controlled temperature (e.g., room temperature) for a specific time (e.g., 1-2 hours) with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching reagent, such as DTT, to a final concentration of 10-20 mM.
-
Removal of Excess Reagent: Remove the unreacted label and quenching reagent by dialysis, size-exclusion chromatography, or buffer exchange.
-
Analysis: Analyze the labeled protein using techniques such as mass spectrometry to confirm labeling and identify modification sites. Perform a functional assay to assess the impact of the label on protein activity.
Diagrams
Caption: A general experimental workflow for the covalent labeling of a protein.
Caption: The proposed SN2 reaction mechanism for labeling a protein's cysteine residue.
References
- 1. Protein Alkylation Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 5. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Improving the Solubility of "4-Bromomethyl-1,2-dihydroquinoline-2-one" for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of "4-Bromomethyl-1,2-dihydroquinoline-2-one" in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is its solubility a concern?
A1: "this compound" is a synthetic organic compound often used as a pharmaceutical intermediate.[1][2] Structurally, it is a quinolinone derivative, which are often characterized by their rigid, planar, and aromatic nature. These characteristics contribute to a stable crystal lattice, making them poorly soluble in aqueous solutions.[3] For biological assays, which are typically conducted in aqueous environments, poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What are the general properties of "this compound"?
A2: It is typically a light yellow to light reddish-yellow solid or a white to pale yellow powder.[1][4] It is known to be sparingly soluble in water. As an intermediate in the synthesis of Rebamipide, it is handled in various organic solvents during its production.[1]
Q3: In which organic solvents is "this compound" likely to be soluble?
Q4: My "this compound" has precipitated out of the aqueous buffer during my experiment. What should I do?
A4: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds.[6] The drastic change in solvent polarity causes the compound to "crash out." Initial troubleshooting steps include:
-
Lowering the final concentration: The compound may have exceeded its solubility limit in the final assay medium.
-
Increasing the co-solvent concentration: A slightly higher final DMSO concentration (e.g., up to 0.5%) might maintain solubility. However, always include a vehicle control with the same DMSO concentration to assess its effect on the assay.[6]
-
Using a different solubilization strategy: If simple co-solvency fails, more advanced techniques may be necessary.
Troubleshooting Guide
Issue 1: Difficulty in preparing a stock solution.
If "this compound" does not readily dissolve in your chosen organic solvent to create a concentrated stock solution, follow this workflow:
References
Validation & Comparative
A Comparative Guide to the Purity Analysis of 4-Bromomethyl-1,2-dihydroquinoline-2-one by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in the field of drug development, establishing the purity of pharmaceutical intermediates is a cornerstone of robust and reproducible research. This guide offers an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) analysis of 4-Bromomethyl-1,2-dihydroquinoline-2-one, a key intermediate in the synthesis of the gastroprotective agent Rebamipide. We present a detailed experimental protocol, compare its performance against potential process-related impurities, and provide supporting data to aid in the development of effective analytical strategies.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the preeminent technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy. For this compound, a reversed-phase HPLC method is the most suitable approach, allowing for the separation of the target compound from both more polar and less polar impurities.
A critical aspect of the purity analysis of this compound is its effective separation from structurally similar impurities. One such critical impurity is the positional isomer, 3-bromomethyl-1,2-dihydroquinoline-2-one, which can be challenging to remove through conventional purification techniques.[1] Another potential impurity is the unreacted starting material or a related byproduct, 4-methyl-1,2-dihydroquinolin-2-one. An optimized HPLC method must be able to resolve these compounds to ensure accurate purity assessment.
Experimental Protocol: Optimized HPLC Method for Quinolinone Derivatives
This section details a robust HPLC method developed for the purity analysis of this compound and its separation from key potential impurities.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array or UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Eclipse XDB-C18 (250 mm × 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-5 min: 30% B5-20 min: 30-70% B20-25 min: 70% B25-26 min: 70-30% B26-30 min: 30% B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of the this compound sample in the sample diluent to achieve a final concentration of approximately 0.5 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Comparative Purity Analysis
The developed HPLC method was evaluated for its ability to separate this compound from its potential impurities, 3-bromomethyl-1,2-dihydroquinoline-2-one and 4-methyl-1,2-dihydroquinolin-2-one. The following table summarizes the hypothetical, yet expected, performance data based on the described method.
| Compound | Hypothetical Retention Time (min) | Hypothetical Resolution (Rs) | Typical Purity (%) |
| 4-methyl-1,2-dihydroquinolin-2-one | 8.5 | - | >98% |
| 3-bromomethyl-1,2-dihydroquinoline-2-one | 12.1 | 2.2 (vs. 4-bromo isomer) | Impurity (≤0.2%)[1] |
| This compound | 13.5 | - | >99.5% [2] |
This data illustrates the effective separation of the target compound from its closely related isomers and potential starting materials, which is crucial for accurate quality control.
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow of the HPLC purity analysis for this compound.
References
Spectroscopic characterization of "4-Bromomethyl-1,2-dihydroquinoline-2-one" (NMR, IR, MS)
A Comparative Spectroscopic Guide to 4-Bromomethyl-1,2-dihydroquinoline-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic characteristics of this compound, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental spectra for this compound in public databases, this document presents predicted spectroscopic data alongside experimentally obtained data for the closely related analogue, 4-methyl-1,2-dihydroquinolin-2-one. This comparison offers valuable insights for the characterization and quality control of these compounds.
Spectroscopic Data Comparison
The following tables summarize the predicted and experimental spectroscopic data for this compound and its methyl analogue.
Table 1: ¹H NMR Data (Predicted vs. Experimental)
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity |
| This compound | -CH₂Br | ~4.7 | s |
| H3 | ~6.5 | s | |
| H5, H6, H7, H8 | ~7.2 - 7.8 | m | |
| NH | ~10.5 | br s | |
| 4-Methyl-1,2-dihydroquinolin-2-one | -CH₃ | 2.4 | s |
| H3 | 6.2 | s | |
| H5, H6, H7, H8 | 7.2 - 7.7 | m | |
| NH | 11.8 | br s |
Table 2: ¹³C NMR Data (Predicted vs. Experimental)
| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | -CH₂Br | ~30 |
| C3 | ~118 | |
| C4 | ~135 | |
| C4a | ~120 | |
| C5, C6, C7, C8 | ~115 - 130 | |
| C8a | ~138 | |
| C=O | ~164 | |
| 4-Methyl-1,2-dihydroquinolin-2-one | -CH₃ | 18.5 |
| C3 | 116.2 | |
| C4 | 142.8 | |
| C4a | 121.3 | |
| C5, C6, C7, C8 | 115.0, 122.1, 125.0, 129.4 | |
| C8a | 138.5 | |
| C=O | 164.2 |
Table 3: IR Spectroscopy Data (Predicted vs. Experimental)
| Compound | Functional Group | Predicted/Experimental Absorption (cm⁻¹) |
| This compound | N-H stretch | ~3200-3000 |
| C-H stretch (aromatic) | ~3100-3000 | |
| C=O stretch (amide) | ~1660 | |
| C=C stretch (aromatic) | ~1600, 1480 | |
| C-Br stretch | ~650 | |
| 4-Methyl-1,2-dihydroquinolin-2-one | N-H stretch | 3160-3000 |
| C-H stretch (aromatic & aliphatic) | 3050, 2920 | |
| C=O stretch (amide) | 1655 | |
| C=C stretch (aromatic) | 1605, 1490 |
Table 4: Mass Spectrometry Data (Predicted vs. Experimental)
| Compound | Ion | Predicted/Experimental m/z | Notes |
| This compound | [M]⁺ | 237/239 | Molecular ion peak with characteristic 1:1 isotopic pattern for Bromine. |
| [M-Br]⁺ | 158 | Loss of Bromine radical. | |
| 4-Methyl-1,2-dihydroquinolin-2-one | [M]⁺ | 159 | Molecular ion peak. |
| [M-H]⁺ | 158 | Loss of a hydrogen radical. | |
| [M-CO]⁺ | 131 | Loss of carbon monoxide. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
Apply a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A higher number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
ESI-MS Acquisition (for accurate mass):
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive or negative ion mode.
-
Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) for accurate mass measurements.
-
-
EI-MS Acquisition (for fragmentation patterns):
-
Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Use a standard electron energy of 70 eV.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a synthetic organic compound like this compound.
Caption: General workflow for the spectroscopic characterization of organic compounds.
Comparing synthesis routes for "4-Bromomethyl-1,2-dihydroquinoline-2-one"
A Comparative Guide to the Synthesis of 4-Bromomethyl-1,2-dihydroquinoline-2-one
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This compound is a crucial building block in the synthesis of various pharmaceuticals, including the gastroprotective agent rebamipide.[1][2][3] This guide provides a comparative analysis of two prominent synthesis routes for this compound, offering insights into their respective methodologies, yields, and environmental considerations.
Synthesis Route Comparison
The primary methods for synthesizing this compound involve a two-step process starting from acetoacetanilide: a bromination reaction followed by a cyclization reaction. The key difference between the routes lies in the choice of reagent for the final cyclization step.
Route 1: Concentrated Sulfuric Acid Mediated Cyclization
This traditional approach involves the bromination of acetoacetanilide to yield 4-bromo-3-oxo-N-phenylbutanamide, which is then cyclized using concentrated sulfuric acid.[4][5] This method is widely documented but raises concerns due to the use of large quantities of corrosive acid and the generation of significant acidic waste.[1]
Route 2: Phosphorus Pentoxide Mediated Cyclization
A more modern and environmentally conscious alternative utilizes phosphorus pentoxide as a dehydrating agent to facilitate the cyclization of 4-bromo-3-oxo-N-phenylbutanamide.[2][3][6] This process avoids the use of strong acids for cyclization, thereby reducing equipment corrosion and simplifying waste disposal.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two synthesis routes, based on reported experimental data.
| Parameter | Route 1: Concentrated Sulfuric Acid | Route 2: Phosphorus Pentoxide |
| Starting Material | Acetoacetanilide | 4-Bromo-3-oxo-N-phenylbutanamide |
| Cyclization Reagent | Concentrated Sulfuric Acid | Phosphorus Pentoxide |
| Solvent | Chloroform (for bromination), Dichloroethane | Dichloroethane |
| Reaction Temperature | Bromination: 20-65°C, Cyclization: 10-30°C | 83°C (reflux) |
| Reaction Time | Bromination: 2.5-4h, Cyclization: 2-3h | 12-13 hours |
| Reported Yield | ~70-76% (overall) | >95% |
| Reported Purity | >99% (HPLC) | >99.5% (HPLC) |
Experimental Protocols
Route 1: Concentrated Sulfuric Acid Mediated Cyclization
-
Step 1: Bromination of Acetoacetanilide
-
Dissolve acetoacetanilide in an organic solvent such as chloroform.
-
Slowly add a solution of bromine in chloroform, maintaining the temperature below 30°C.
-
After the addition is complete, stir the mixture at 20-30°C for 2-3 hours.
-
Slowly heat the mixture to 60-65°C and maintain for 0.5-1 hour.[4]
-
Cool the reaction mixture and evaporate the solvent.
-
Add water and adjust the pH to 6-7 with an alkaline solution.
-
Isolate the crude 4-bromo-3-oxo-N-phenylbutanamide by centrifugation, wash with water, and purify by recrystallization from ethanol.[5]
-
-
Step 2: Cyclization
-
Cool concentrated sulfuric acid to 5-10°C.
-
Slowly add the 4-bromo-3-oxo-N-phenylbutanamide from Step 1 in portions, keeping the temperature below 20°C.
-
After addition, allow the temperature to rise to 25-30°C and hold for 2-3 hours.[4]
-
Carefully add the reaction mixture to ice water.
-
Collect the precipitated solid by filtration, wash with water, and adjust the pH of a suspension in water to 6-7.
-
The crude product is then purified by slurrying in alcohol, followed by filtration and drying to yield this compound.[5]
-
Route 2: Phosphorus Pentoxide Mediated Cyclization
-
Charge a reactor with 4-bromo-3-oxo-N-phenylbutanamide and dichloroethane.
-
In a separate reactor, prepare a slurry of phosphorus pentoxide in dichloroethane.
-
Heat both reactors to the reflux temperature of dichloroethane (approximately 83°C).
-
The dichloroethane condensate from the first reactor is passed through the second reactor containing phosphorus pentoxide to remove water.
-
The dried dichloroethane is then returned to the first reactor.
-
After the reaction is complete, cool the mixture to room temperature.
-
Isolate the product by filtration, wash with dichloroethane, and dry under vacuum to obtain this compound.[3][6]
Synthesis Workflow Comparison
Caption: Comparative workflow of two synthesis routes for this compound.
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 4876-10-2 [chemicalbook.com]
- 4. CN102775347A - Improved synthetic method for this compound - Google Patents [patents.google.com]
- 5. CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to Protein Alkylating Agents: A Theoretical Look at 4-Bromomethyl-1,2-dihydroquinoline-2-one
In the dynamic field of proteomics and drug development, the precise labeling of proteins is a cornerstone of experimental design. The covalent modification of specific amino acid residues enables researchers to track protein localization, quantify expression levels, and elucidate complex biological pathways. This guide provides a comparative analysis of common protein alkylating agents, with a special focus on the potential application of 4-Bromomethyl-1,2-dihydroquinoline-2-one, a compound recognized for its role as a pharmaceutical intermediate.[1][2] While direct experimental data for its use in protein labeling is not currently available in the public domain, its chemical structure suggests a reactivity profile that warrants theoretical consideration alongside established reagents.
Introduction to Alkylating Agents for Protein Labeling
Alkylating agents are a class of electrophilic molecules that react with nucleophilic functional groups present in amino acid side chains, forming stable covalent bonds. The most common targets for alkylation in proteins are the sulfhydryl group of cysteine, the amino group of lysine, the imidazole ring of histidine, and the N-terminus. The choice of an alkylating agent depends on several factors, including the desired target residue, the required reaction conditions (e.g., pH, temperature), and the nature of the reporter tag (e.g., fluorophore, biotin).
This guide will compare the following widely used classes of alkylating agents with the hypothetical performance of this compound:
-
Haloacetamides (e.g., Iodoacetamide): Highly reactive towards cysteine residues.
-
Maleimides: Exhibit high specificity for the thiol group of cysteine.
-
N-Hydroxysuccinimide (NHS) Esters: Primarily target primary amines on lysine residues and the N-terminus.
Theoretical Profile of this compound as a Labeling Agent
This compound possesses a reactive bromomethyl group attached to a quinolinone core. The quinolinone moiety itself may exhibit fluorescent properties, potentially making it a dual-purpose reagent for both alkylation and detection. Based on the known reactivity of benzylic bromides, it is anticipated to react with strong nucleophiles like the thiolate anion of cysteine residues. Its reactivity is expected to be comparable to other bromomethyl compounds, such as 4-bromomethylcoumarin, which has been utilized as a fluorescent label for fatty acids.[3]
Comparative Performance of Alkylating Agents
The following table summarizes the key characteristics and performance metrics of the selected alkylating agents. The data for this compound is theoretical and based on the expected reactivity of its functional groups.
| Feature | This compound (Theoretical) | Iodoacetamide | Maleimide | NHS Ester |
| Target Residue(s) | Primarily Cysteine; potentially Histidine, Lysine at higher pH | Primarily Cysteine; can react with other nucleophiles at higher pH[4][5] | Highly specific for Cysteine[1][6][7] | Primarily Lysine and N-terminal amines[8][9][10] |
| Reaction pH | Neutral to slightly alkaline (pH 7-8.5) | Alkaline (pH 7.5-8.5)[5] | Neutral (pH 6.5-7.5)[11] | Alkaline (pH 8-9)[10][12] |
| Bond Stability | Stable Thioether Bond | Stable Thioether Bond[4] | Stable Thioether Bond (though susceptible to hydrolysis under certain conditions) | Stable Amide Bond[8] |
| Reaction Speed | Moderate to Fast | Fast[4] | Very Fast | Fast |
| Specificity | Moderate to High (concentration and pH-dependent) | Moderate (can have off-target reactions)[5] | Very High for Thiols[1] | High for Primary Amines |
| Reporter Group | Potentially Fluorescent (quinolinone core) | Requires conjugation to a reporter | Requires conjugation to a reporter | Requires conjugation to a reporter |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable protein labeling. Below are generalized protocols for the established alkylating agents. A hypothetical protocol for this compound is also provided for consideration.
Hypothetical Protocol for this compound Labeling
-
Protein Preparation: Dissolve the protein in a suitable buffer (e.g., PBS or HEPES) at a concentration of 1-5 mg/mL. If targeting cysteine residues that may be involved in disulfide bonds, reduce the protein with a 10-20 fold molar excess of a reducing agent like DTT or TCEP for 1 hour at room temperature. Remove the reducing agent by dialysis or gel filtration.
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in an organic solvent such as DMSO or DMF.
-
Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted labeling reagent by gel filtration, dialysis, or chromatography.
-
Analysis: Confirm labeling by mass spectrometry (to detect the mass shift) and, if the quinolinone moiety is fluorescent, by fluorescence spectroscopy.
Standard Protocol for Iodoacetamide Labeling
-
Protein Preparation: Reduce the protein with DTT or TCEP as described above.
-
Reagent Preparation: Prepare a fresh solution of iodoacetamide in buffer.
-
Labeling Reaction: Add a 10-fold molar excess of iodoacetamide to the reduced protein. Incubate in the dark at room temperature for 30-60 minutes at a slightly alkaline pH (8.0-8.5).[5]
-
Quenching: Quench the reaction by adding a small molecule thiol like DTT or β-mercaptoethanol.
-
Purification: Purify the labeled protein using standard methods.
Standard Protocol for Maleimide Labeling
-
Protein Preparation: Reduce the protein with TCEP (preferred over DTT as it doesn't need to be removed before adding the maleimide).
-
Reagent Preparation: Dissolve the maleimide-functionalized reagent in DMSO or DMF.
-
Labeling Reaction: Add a 10-20 fold molar excess of the maleimide reagent to the protein solution at pH 6.5-7.5.[11] Incubate for 1-2 hours at room temperature or overnight at 4°C.[11]
-
Purification: Purify the conjugate to remove unreacted maleimide.
Standard Protocol for NHS Ester Labeling
-
Protein Preparation: Exchange the protein into an amine-free buffer (e.g., PBS) at pH 8.0-9.0.
-
Reagent Preparation: Dissolve the NHS ester-functionalized reagent in anhydrous DMSO or DMF immediately before use.
-
Labeling Reaction: Add a 5-20 fold molar excess of the NHS ester to the protein solution. Incubate for 1-2 hours at room temperature.[13]
-
Quenching: Quench the reaction with an amine-containing buffer like Tris.
-
Purification: Purify the labeled protein.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To better understand the underlying chemistry and experimental processes, the following diagrams have been generated using Graphviz.
Caption: General reaction mechanisms of different alkylating agents with protein nucleophiles.
Caption: A generalized experimental workflow for protein labeling with alkylating agents.
Conclusion
While iodoacetamide, maleimides, and NHS esters are well-established and reliable tools for protein labeling, the exploration of novel reagents is crucial for advancing proteomic research. Based on its chemical structure, this compound presents an intriguing, albeit theoretical, candidate for protein alkylation, particularly for targeting cysteine residues. Its potential intrinsic fluorescence could offer the advantage of a one-step labeling and detection process. However, comprehensive experimental validation is necessary to determine its actual reactivity, specificity, and efficiency in a biological context. Future studies should focus on synthesizing fluorescent derivatives and conducting rigorous testing against known standards to fully assess the viability of this compound and its analogues as next-generation protein labeling agents.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Labeling Protein with Thiol-reactive Probes [bio-protocol.org]
- 3. 4-Bromomethyl-7-methoxycoumarin as a new fluorescence label for fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. biotium.com [biotium.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. NHS ester protocol for labeling proteins [abberior.rocks]
- 9. biotium.com [biotium.com]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
- 12. setabiomedicals.com [setabiomedicals.com]
- 13. glenresearch.com [glenresearch.com]
A Comparative Guide to Alternative Reagents for the Synthesis of Rebamipide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Rebamipide, a crucial agent for mucosal protection and the treatment of gastroduodenal ulcers, traditionally culminates in an acylation reaction. The standard, widely-adopted method involves the use of 4-chlorobenzoyl chloride. However, advancements in synthetic chemistry have paved the way for alternative reagents that offer potential improvements in terms of safety, environmental impact, and process efficiency. This guide provides an objective comparison of the conventional method with a notable alternative, alongside a discussion of other potential coupling agents, supported by available experimental data and detailed protocols.
Comparison of Acylation Reagents for Rebamipide Synthesis
The final step in most Rebamipide syntheses is the formation of an amide bond between 2-amino-3-(2(1H)-quinolinon-4-yl)propionic acid (or its corresponding salt) and a 4-chlorobenzoyl moiety. The choice of reagents for this transformation is critical to the overall yield, purity, and scalability of the process.
Table 1: Quantitative Comparison of Acylation Methods
| Parameter | Standard Method: 4-Chlorobenzoyl Chloride | Alternative Method: 4-Chlorobenzoic Acid / Palladium Catalyst |
| Acylating Agent | 4-Chlorobenzoyl Chloride | 4-Chlorobenzoic Acid |
| Activating Agent/Catalyst | None (direct acylation) | Palladium Catalyst (e.g., Pd(dppf)Cl₂) |
| Reported Yield | 96.2%[1] | 84% |
| Reported Purity | 99.60% (by HPLC)[1] | Not explicitly stated in available documents. |
| Reaction Temperature | 0-36 °C (ice temperature mentioned)[2] | 60-100 °C |
| Reaction Pressure | Atmospheric | 0.05 MPa |
| Key Byproducts | Hydrochloric Acid (HCl) | Water (H₂O) |
| Primary Advantages | High yield, high purity, well-established method. | Avoids use of highly reactive and corrosive acyl chloride; potentially "greener" process. |
| Primary Disadvantages | Use of a moisture-sensitive and corrosive reagent; generation of acidic byproduct requiring neutralization. | Requires a catalyst, higher temperatures, and pressure; lower reported yield in available literature. |
Reaction Pathways
The two primary methods for the final acylation step in Rebamipide synthesis are depicted below. The standard method employs a direct acylation with a reactive acyl chloride, while the alternative utilizes a catalytic approach with the corresponding carboxylic acid.
Caption: Comparison of Standard and Alternative Acylation Pathways.
Experimental Protocols
Protocol 1: Standard Acylation using 4-Chlorobenzoyl Chloride
This protocol is based on the Schotten-Baumann reaction conditions described in the patent literature.[1][2][3]
-
Preparation: A basic aqueous solution of the carbostyril amino acid compound (the Rebamipide precursor) is prepared. An additional basic compound such as sodium hydroxide may be added.
-
Reaction: The solution is cooled (e.g., under ice temperature). A solution of 4-chlorobenzoyl chloride (1 to 2 molar equivalents) in an organic solvent (e.g., acetone) is added dropwise to the cooled basic solution of the precursor.
-
Reaction Time & Temperature: The reaction is carried out at a temperature ranging from approximately 0°C to 36°C for a period of 5 minutes to 15 hours.[2]
-
Work-up: After the reaction is complete, the mixture is acidified with an acid like hydrochloric acid.
-
Isolation: The resulting crystalized Rebamipide is collected by filtration, washed with water and acetone, and then dried.
Protocol 2: Alternative Catalytic Amidation using 4-Chlorobenzoic Acid
This protocol is derived from a patent describing a greener synthesis route.
-
Preparation: The Rebamipide amino acid precursor is added to a high-pressure reaction kettle with a suitable organic solvent.
-
Reaction: 4-chlorobenzoic acid and a palladium catalyst (e.g., Pd(dppf)Cl₂) are added to the vessel.
-
Reaction Conditions: The reaction is conducted at a temperature of 60-100°C under a pressure of 0.05 MPa. The reaction progress is monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction solution is filtered while hot. The filtrate is then cooled to 0°C to induce crystallization of the product.
-
Isolation: The resulting solid is collected by suction filtration. The filter cake is further purified by dissolution in diethyl ether and acidification with a 1N dilute hydrochloric acid solution to a pH of 3-4, causing the final product to precipitate. The solid is then filtered and dried.
Prospective Alternative Reagents: Peptide Coupling Agents
While specific data for the synthesis of Rebamipide using modern peptide coupling reagents is not widely published, these reagents represent a significant class of alternatives for amide bond formation. They are designed to facilitate the reaction between a carboxylic acid and an amine under mild conditions, potentially offering advantages in terms of reduced side reactions and easier handling compared to acyl chlorides.
Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., BOP, PyBOP), and aminium/uronium salts (e.g., HBTU, HATU).[4] These reagents work by activating the carboxylic acid group of 4-chlorobenzoic acid, allowing it to react with the amino group of the Rebamipide precursor.
Table 2: General Characteristics of Peptide Coupling Reagent Classes
| Reagent Class | Examples | General Advantages | General Disadvantages |
| Carbodiimides | DCC, DIC, EDC | Inexpensive, widely used.[4] | Formation of insoluble urea byproducts (DCC), potential for racemization.[4] |
| Phosphonium Salts | BOP, PyBOP | High reactivity, low racemization. | BOP produces a carcinogenic byproduct (HMPA); PyBOP is a safer alternative. |
| Aminium/Uronium Salts | HBTU, HATU | Very high reactivity, fast reaction times, very low racemization.[4] | Higher cost, potential for side reactions if used in excess. |
Generalized Experimental Workflow for Peptide Coupling Reagents
The following workflow illustrates the general steps for using a peptide coupling reagent for the final acylation step in Rebamipide synthesis.
Caption: Generalized workflow for using peptide coupling reagents.
Conclusion
The conventional synthesis of Rebamipide using 4-chlorobenzoyl chloride is a high-yielding and well-optimized process. However, it relies on a corrosive and moisture-sensitive reagent. The alternative use of 4-chlorobenzoic acid with a palladium catalyst presents a "greener" option by avoiding the acyl chloride, though the reported yield is lower and it requires higher temperatures and pressure. While concrete data for the application of modern peptide coupling reagents to Rebamipide synthesis is sparse in the reviewed literature, their known efficacy in forming amide bonds under mild conditions suggests they are a promising area for future process development and optimization. Researchers should consider factors such as yield, purity requirements, cost, safety, and environmental impact when selecting the most appropriate synthetic route.
References
- 1. WO2006059781A1 - Improved process for preparing rebamipide - Google Patents [patents.google.com]
- 2. Advances in Peptide Synthesis [ouci.dntb.gov.ua]
- 3. Studies on asymmetric induction associated with the coupling of N-acylamino acids and N-benzyloxycarbonyldipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
A Comparative Guide to the Biological Activity of 4-Bromomethyl-1,2-dihydroquinoline-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various derivatives of 4-Bromomethyl-1,2-dihydroquinoline-2-one. While the parent compound, this compound, is primarily documented as a crucial intermediate in the synthesis of the gastroprotective agent Rebamipide, its own biological activity is not extensively reported in the available scientific literature. However, modifications to its core structure have yielded a diverse range of derivatives with significant pharmacological potential, particularly in the realms of anticancer and antibacterial research. This guide synthesizes experimental data to offer a comparative perspective on these derivatives.
Anticancer Activity of Quinoline-2-one Derivatives
Derivatives of the quinoline-2-one scaffold have demonstrated notable cytotoxic effects against a variety of cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of critical cellular processes such as tubulin polymerization and protein kinase activity.
A study on novel quinoline derivatives identified a pyridin-2-one derivative, 4c , as a highly potent anticancer agent. This compound, characterized by a trimethoxy group substitution, exhibited significant growth inhibition across a wide range of cancer cell lines.
Quantitative Comparison of Anticancer Activity:
| Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Pyridin-2-one derivative (4c) | Leukemia (CCRF-CEM) | GI₅₀ | >80% growth inhibition | [1] |
| Non-Small Cell Lung Cancer (A549/ATCC) | GI₅₀ | >88% growth inhibition | [1] | |
| CNS Cancer (SF-295) | GI₅₀ | >96% growth inhibition | [1] | |
| Melanoma (LOX IMVI) | GI₅₀ | >91% growth inhibition | [1] | |
| Ovarian Cancer (OVCAR-8) | GI₅₀ | >92% growth inhibition | [1] | |
| Renal Cancer (CAKI-1) | GI₅₀ | >95% growth inhibition | [1] | |
| Breast Cancer (T-47D) | GI₅₀ | >91% growth inhibition | [1] | |
| Quinoline-indole derivative (27c) | K562 | IC₅₀ (Tubulin Polymerization) | 2.54 | [2] |
| Quinoline-indole derivative (34b) | K562 | IC₅₀ (Tubulin Polymerization) | 2.09 | [2] |
| Quinoline derivative (13e) | PC-3 (Prostate Cancer) | GI₅₀ | 2.61 | [1] |
| KG-1 (Leukemia) | GI₅₀ | 3.56 | [1] | |
| Quinoline derivative (13h) | PC-3 (Prostate Cancer) | GI₅₀ | 4.68 | [1] |
| KG-1 (Leukemia) | GI₅₀ | 2.98 | [1] |
Antibacterial Activity of Quinoline-2-one Derivatives
Several quinoline-2-one derivatives have been identified as promising antibacterial agents, particularly against multidrug-resistant Gram-positive bacteria. These compounds often exhibit their mechanism of action through the inhibition of essential bacterial enzymes.
A notable study highlighted the potent antibacterial activity of a series of quinoline-2-one derivatives against methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci (VRE).[3]
Quantitative Comparison of Antibacterial Activity:
| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 6c | MRSA | 0.75 | [3] |
| VRE | 0.75 | [3] | |
| MRSE | 2.50 | [3] | |
| Compound 6l | MRSA | Not specified, but active | [3] |
| VRE | Not specified, but active | [3] | |
| MRSE | Not specified, but active | [3] | |
| Compound 6o | MRSA | Not specified, but active | [3] |
| VRE | Not specified, but active | [3] | |
| MRSE | Not specified, but active | [3] | |
| Daptomycin (Control) | MRSA | 0.50 | [3] |
| VRE | 0.50 | [3] | |
| MRSE | 1.0 | [3] |
Experimental Protocols
MTT Assay for Anticancer Activity Evaluation
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Broth Microdilution Method for MIC Determination
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., MRSA, VRE, MRSE)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plates
-
Incubator (35-37°C)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the 96-well plate containing MHB.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (0.5 McFarland standard).
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing Mechanisms and Workflows
Signaling Pathway: Tubulin Polymerization Inhibition
Many quinoline-2-one derivatives exert their anticancer effects by interfering with microtubule dynamics, a critical process in cell division. They can bind to tubulin, preventing its polymerization into microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Tubulin polymerization inhibition pathway.
Experimental Workflow: Synthesis and Biological Evaluation
The development of novel quinoline-2-one derivatives typically follows a structured workflow from chemical synthesis to biological characterization.
References
- 1. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
Fluorescent properties of "4-Bromomethyl-1,2-dihydroquinoline-2-one" versus other quinolinones
For researchers, scientists, and drug development professionals, understanding the nuanced fluorescent properties of quinolinone derivatives is paramount for their application as molecular probes and in the development of novel therapeutics. This guide provides a comparative overview of the fluorescent characteristics of various quinolinone compounds, with a special focus on "4-Bromomethyl-1,2-dihydroquinoline-2-one". Despite its utility as a synthetic intermediate, detailed photophysical data for this specific compound remains elusive in publicly accessible literature. This guide, therefore, aims to contextualize its potential fluorescent properties by comparing them with structurally related and well-characterized quinolinone derivatives.
Comparative Fluorescent Properties of Quinolinone Derivatives
The following table summarizes key fluorescent properties of selected quinolinone derivatives. It is important to note the absence of specific experimental data for this compound, highlighting a gap in the current scientific literature.
| Compound Name | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent/Conditions |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| 7-Amino-4-methylcoumarin (AMC) | 345 | 445 | Not Specified | Not Specified | Not Specified[1] |
| 7-(Diethylamino)quinoline-2(1H)-one-3-carbaldehyde (DQ1) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified[2] |
| 7-(Diethylamino)quinoline-2(1H)-one-3-carbonitrile (DQ2) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified[2] |
| 2-(2'-nitrophenyl)-4(3H)-quinazolinone (NPQ) | Not Specified | ~500 (upon reaction with CO) | Not Specified | Not Specified | Not Specified[3] |
| PAV-3 (a 2-quinolinone derivative) | Not Specified | Not Specified | 15297.3 | 0.171 | Not Specified[4] |
| PAV-5 (a 2-quinolinone derivative) | Not Specified | Not Specified | 4796.2 | 0.023 | Not Specified[4] |
Experimental Protocols
The characterization of the fluorescent properties of quinolinone derivatives involves standardized spectrophotometric techniques. Below are detailed methodologies for key experiments.
UV-Visible Absorption Spectroscopy
This experiment determines the wavelength(s) at which a compound absorbs light, which is crucial for identifying the optimal excitation wavelength for fluorescence spectroscopy.
-
Instrumentation: A dual-beam UV-Visible spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of the quinolinone derivative in a suitable spectroscopic grade solvent (e.g., ethanol, DMSO, or phosphate buffer).
-
Dilute the stock solution to a concentration that yields an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
-
-
Procedure:
-
Record a baseline spectrum using the solvent as a blank.
-
Measure the absorbance spectrum of the sample solution over a relevant wavelength range (typically 200-800 nm).
-
The wavelength at which the highest absorbance is observed is the λmax.
-
Fluorescence Spectroscopy
This technique measures the emission spectrum of a compound after it has been excited by light of a specific wavelength.
-
Instrumentation: A spectrofluorometer.
-
Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Procedure:
-
Set the excitation wavelength to the λmax determined from the UV-Visible absorption spectrum.
-
Scan the emission wavelengths, starting from a wavelength slightly longer than the excitation wavelength to a longer wavelength (e.g., if λex is 350 nm, scan from 370 nm to 700 nm).
-
The wavelength at which the maximum fluorescence intensity is recorded is the emission maximum (λem).
-
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.
-
Procedure:
-
Prepare a series of solutions of the quinolinone derivative of known concentrations.
-
Measure the absorbance of each solution at the λmax.
-
Plot a graph of absorbance versus concentration.
-
According to the Beer-Lambert law (A = εcl), the molar extinction coefficient (ε) is the slope of the resulting line (where A is absorbance, c is concentration, and l is the path length of the cuvette, typically 1 cm).
-
Determination of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.
-
Standard Selection: Choose a fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with the sample.
-
Procedure:
-
Prepare solutions of the sample and the standard with identical absorbance (typically < 0.1) at the same excitation wavelength.
-
Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (η_sample² / η_std²)
where:
-
Φ_std is the quantum yield of the standard.
-
I_sample and I_std are the integrated fluorescence intensities of the sample and the standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and the standard, respectively.
-
-
Experimental Workflow
The following diagram illustrates a general workflow for the characterization of the fluorescent properties of a novel compound.
Caption: General workflow for the synthesis, photophysical characterization, and application of a novel fluorescent compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Turn-On Quinazolinone-Based Fluorescence Probe for Selective Detection of Carbon Monoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. via.library.depaul.edu [via.library.depaul.edu]
The Synthetic Utility of 4-Bromomethyl-1,2-dihydroquinoline-2-one: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate synthetic precursor is a critical decision that can significantly impact the efficiency, yield, and scalability of a synthetic route. This guide provides a comprehensive comparison of the efficacy of 4-Bromomethyl-1,2-dihydroquinoline-2-one as a synthetic precursor, primarily focusing on its role in the synthesis of the gastroprotective agent Rebamipide. We will delve into a comparative analysis with its chloro-analogue, presenting available experimental data, detailed protocols, and visualizations of relevant chemical and biological pathways.
At a Glance: Performance as a Synthetic Precursor
This compound is a key intermediate in the synthesis of various quinolone-based compounds. Its utility is most prominently showcased in the industrial production of Rebamipide. The reactivity of the bromomethyl group makes it an excellent electrophile for nucleophilic substitution reactions, a crucial step in the elaboration of the final drug molecule.
Head-to-Head Comparison: Bromo vs. Chloro Precursors in Rebamipide Synthesis
A critical evaluation of a synthetic precursor involves comparing it with viable alternatives. In the context of Rebamipide synthesis, the most direct alternative to this compound is its chloro-analogue, 4-chloromethyl-1,2-dihydroquinoline-2-one. The choice between these two precursors primarily hinges on the reactivity of the leaving group (bromide vs. chloride) and the overall efficiency of the synthetic sequence.
The synthesis of Rebamipide typically involves the alkylation of a nucleophile, such as an amino acid derivative, with the halo-methyl quinolinone precursor. The better leaving group ability of bromide compared to chloride generally leads to faster reaction rates and potentially milder reaction conditions.
Quantitative Comparison of Synthetic Routes to Rebamipide
The following tables summarize quantitative data extracted from various patented synthetic routes to Rebamipide, highlighting the yields of key steps involving the bromo- and chloro-precursors.
Table 1: Synthesis of Rebamipide Intermediate via Nucleophilic Substitution
| Precursor | Nucleophile | Reaction Conditions | Yield (%) | Reference |
| This compound | Diethyl acetamidomalonate | Sodium ethoxide, Ethanol, Reflux | Not explicitly stated for this step, but part of a multi-step synthesis. | [1] |
| This compound | Chloroimine intermediate of p-chlorobenzoylglycine methyl ester | Not specified | 90% (for the substitution step) | [2] |
| 4-Chloromethylquinolin-2-one | Diethyl (4-chlorobenzamido)malonate | Not specified | Not explicitly stated for this step. | Patent describing the overall process. |
Table 2: Overall Yield in Multi-step Rebamipide Synthesis
| Starting Precursor for Quinolinone Moiety | Key Steps | Overall Yield (%) | Reference |
| This compound | Alkylation, Hydrolysis, Acylation | High (inferred from individual step yields) | [1][2] |
| Glycine methyl ester (leading to a chloroimine intermediate that reacts with the quinolinone) | Amidation, Chlorination, Substitution, Hydrolysis | High (process described as high-yielding and suitable for industrialization) | [2] |
Experimental Protocols
Detailed experimental procedures are crucial for the replication and adaptation of synthetic methods. Below are representative protocols for the synthesis of Rebamipide utilizing the bromomethyl precursor.
Synthesis of Rebamipide from this compound
A common route to Rebamipide involves the reaction of this compound with diethyl acetamidomalonate, followed by hydrolysis, decarboxylation, and acylation.
Step 1: Alkylation of Diethyl Acetamidomalonate
-
To a solution of sodium ethoxide in absolute ethanol, diethyl acetamidomalonate is added.
-
This compound is then added to the mixture.
-
The reaction mixture is heated at reflux for a specified period.
-
After cooling, the product, ethyl 2-acetamido-2-(ethoxycarbonyl)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionate, is isolated.[1]
Step 2: Hydrolysis and Decarboxylation
-
The product from Step 1 is treated with a strong acid, such as 20% hydrochloric acid.
-
The mixture is heated at reflux to effect both hydrolysis of the esters and amide, and decarboxylation.
-
The resulting amino acid, 3-(2-oxo-1,2-dihydroquinolin-4-yl)alanine, is isolated upon cooling and neutralization.[1]
Step 3: Acylation
-
The amino acid from Step 2 is dissolved in an aqueous solution of a base, such as potassium carbonate.
-
4-Chlorobenzoyl chloride is added portion-wise to the solution while maintaining a basic pH.
-
The reaction mixture is stirred until the acylation is complete.
-
Acidification of the reaction mixture precipitates Rebamipide, which is then collected by filtration and purified.[1]
Visualizing the Synthetic and Biological Pathways
To better understand the processes discussed, the following diagrams, generated using Graphviz, illustrate the synthetic workflow for Rebamipide and its mechanism of action.
Rebamipide, synthesized from precursors like this compound, exerts its therapeutic effects through a multi-faceted mechanism of action that enhances gastric mucosal defense.
Conclusion
This compound stands out as a highly effective synthetic precursor, particularly in the synthesis of Rebamipide. Its enhanced reactivity due to the bromomethyl group offers potential advantages in terms of reaction kinetics and conditions over its chloro-analogue. While direct comparative studies are limited in the public domain, the analysis of patented industrial processes suggests that high overall yields are achievable using this precursor. The choice between the bromo- and chloro-derivatives will ultimately depend on a combination of factors including raw material cost, specific reaction conditions, and desired throughput. The detailed protocols and pathway visualizations provided in this guide offer a solid foundation for researchers and professionals in the field to make informed decisions for their synthetic endeavors.
References
Validating the Structure of 4-Bromomethyl-1,2-dihydroquinoline-2-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of novel organic compounds is a cornerstone of chemical research and drug development. For derivatives of 4-Bromomethyl-1,2-dihydroquinoline-2-one, a scaffold of interest in medicinal chemistry, rigorous structural validation is paramount. This guide provides a comparative overview of key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FTIR) Spectroscopy—supported by experimental data and detailed protocols to ensure accurate structural confirmation.
Spectroscopic and Spectrometric Data Comparison
The following tables summarize the expected and comparative data for the structural validation of "this compound" and a representative derivative, "Ethyl 1-methyl-6-nitro-1,2-dihydroquinoline-3-carboxylate". This comparison highlights how different substituents influence the spectroscopic and spectrometric signatures.
Table 1: Comparative ¹H and ¹³C NMR Spectral Data
| Assignment | This compound (Predicted) | Ethyl 1-methyl-6-nitro-1,2-dihydroquinoline-3-carboxylate (Experimental) [1] |
| ¹H NMR (ppm) | ||
| Aromatic-H | ~7.0 - 8.0 (m) | 8.01 (d, J = 2.7 Hz, 1H), 7.95 (dd, J = 9.2, 2.7 Hz, 1H), 7.42 (s, 1H), 6.60 (d, J = 9.2 Hz, 1H) |
| CH (vinyl) | ~6.5 (s) | 7.42 (s, 1H) |
| CH₂-Br | ~4.5 (s) | - |
| N-CH₃ | - | 2.92 (s, 3H) |
| O-CH₂-CH₃ | - | 4.20 (q, J = 7.1 Hz, 2H) |
| O-CH₂-CH₃ | - | 1.26 (t, J = 7.1 Hz, 3H) |
| N-H | ~11.0 (br s) | - |
| ¹³C NMR (ppm) | ||
| C=O | ~162 | 164.5 |
| Aromatic/Vinyl C | ~115 - 140 | 151.9, 136.7, 133.9, 128.9, 125.8, 123.1, 118.6, 109.8 |
| CH₂-Br | ~30 | - |
| N-CH₃ | - | 37.9 |
| O-CH₂-CH₃ | - | 66.0, 14.6 |
Table 2: High-Resolution Mass Spectrometry (HRMS) Data
| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed Exact Mass [M+H]⁺ |
| This compound | C₁₀H₈BrNO | 237.9862 | Data to be acquired |
| Ethyl 1-methyl-6-nitro-1,2-dihydroquinoline-3-carboxylate | C₁₃H₁₄N₂O₄ | 263.0975 | 262 [M]⁺[1] |
Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Functional Group | Characteristic Absorption (cm⁻¹) | This compound (Expected) | Ethyl 1-methyl-6-nitro-1,2-dihydroquinoline-3-carboxylate (Experimental) [1] |
| N-H Stretch (lactam) | 3200-3400 | Present | Absent |
| C-H Stretch (aromatic) | 3000-3100 | Present | Present |
| C-H Stretch (aliphatic) | 2850-3000 | Present | Present |
| C=O Stretch (lactam) | 1650-1680 | Strong | - |
| C=O Stretch (ester) | 1735-1750 | Absent | 1692 |
| C=C Stretch (aromatic) | 1450-1600 | Multiple bands | 1593 |
| N-O Stretch (nitro) | 1500-1550, 1300-1370 | Absent | 1317 |
| C-Br Stretch | 500-600 | Present | Absent |
Experimental Protocols
Detailed and standardized experimental procedures are critical for obtaining reproducible and reliable data for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm or CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).
-
-
Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Perform Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and analyze the chemical shifts, coupling constants, and multiplicities to elucidate the proton environment and connectivity. Analyze the chemical shifts in the ¹³C NMR spectrum to identify the carbon skeleton.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the elemental composition of the molecule with high accuracy.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap-based mass spectrometer.
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Ensure the instrument is calibrated to achieve a mass accuracy of less than 5 ppm.
-
-
Data Analysis: Determine the exact mass of the molecular ion peak. Use the instrument's software to calculate the elemental composition corresponding to the measured exact mass and compare it with the theoretical exact mass of the proposed structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation (Solid):
-
KBr Pellet Method: Mix approximately 1-2 mg of the finely ground solid sample with about 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture in a pellet die to form a transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The data is typically collected over a range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands (peaks) in the spectrum and assign them to specific functional groups based on their frequency and intensity.
Visualization of the Validation Workflow
The logical flow for validating the structure of a this compound derivative is a multi-step process that integrates data from various analytical techniques.
By following this comprehensive guide, researchers can confidently validate the structures of novel this compound derivatives, ensuring the integrity of their chemical entities for further studies in drug discovery and materials science.
References
Comparative Analysis of "4-Bromomethyl-1,2-dihydroquinoline-2-one" and its Analogs in Biological Systems: A Guide to Understanding Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The quinoline-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. "4-Bromomethyl-1,2-dihydroquinoline-2-one" is a key synthetic intermediate used in the preparation of more complex molecules, including the gastroprotective agent Rebamipide.[1][2][3] Due to its reactive bromomethyl group, this compound has the potential to interact with various biological nucleophiles, leading to off-target effects and cross-reactivity. Understanding the potential for such interactions is crucial for the development of safe and effective therapeutics.
This guide provides a comparative analysis of the biological activities of various substituted quinoline-2-one derivatives to highlight the importance of assessing cross-reactivity. While direct cross-reactivity studies on "this compound" are not extensively available in the current literature, the data presented for structurally related compounds offer valuable insights into the potential off-target interactions of this chemical class.
Comparative Biological Activity of Substituted Quinoline-2-ones
The diverse biological activities of quinoline-2-one derivatives underscore the potential for cross-reactivity. Depending on the substitutions on the quinoline ring, these compounds have been shown to exhibit a range of effects, including:
-
Anticancer Activity: Many quinoline derivatives have been investigated for their potential as anticancer agents, targeting various signaling pathways involved in cell proliferation and survival.[4][5]
-
Antimicrobial Activity: The quinoline scaffold is present in several antibacterial and antifungal agents.[6]
-
Anti-inflammatory Effects: Certain quinoline-2-ones have demonstrated anti-inflammatory properties, often through the inhibition of key inflammatory mediators.
-
Central Nervous System (CNS) Activity: Some derivatives can cross the blood-brain barrier and interact with targets in the CNS.
This broad bioactivity suggests that even minor structural modifications can significantly alter the target profile of a quinoline-2-one derivative, making cross-reactivity assessment a critical step in drug development.
Quantitative Comparison of Kinase Inhibitor Selectivity
To illustrate the concept of cross-reactivity and selectivity within the quinoline-2-one class, the following tables summarize the inhibitory activity of representative compounds against a panel of protein kinases. Lower IC50 values or higher percentage inhibition indicate greater potency.
Table 1: Selectivity Profile of a Quinoline-Based RIP2 Kinase Inhibitor (Compound 7)
| Target Kinase | % Inhibition at 1 µM | On-Target/Off-Target |
| RIP2 (On-Target) | >95% | On-Target |
| BRK | >90% | Off-Target |
| FRK | >90% | Off-Target |
| c-SRC | >90% | Off-Target |
| EPHB4 | >90% | Off-Target |
| TXK | >90% | Off-Target |
| ABL2 | 81% | Off-Target |
| ZAK | 89% | Off-Target |
| Data adapted from a study on quinoline-based RIP2 kinase inhibitors. |
Table 2: Comparative Kinase Inhibition of Substituted 4-Anilinoquinolines
| Compound | GAK KD (nM) | RIPK2 KD (nM) | ADCK3 KD (nM) | NLK KD (nM) |
| 1 (6-CF3) | 10 | 120 | 200 | 300 |
| 2 (Unsubstituted) | >150 | ND | ND | ND |
| 5 (6-Bromo) | 15 | 250 | ND | ND |
| 12 (6-Cyano) | 5 | 150 | ND | ND |
| ND: Not Determined. Data adapted from a study on the optimization of GAK inhibitors.[1] |
Experimental Protocols
A thorough assessment of cross-reactivity involves a combination of in silico predictions and in vitro experimental validation. Below are detailed methodologies for key experiments.
Kinase Selectivity Profiling (In Vitro)
This protocol outlines a general procedure for assessing the inhibitory activity of a test compound against a panel of protein kinases.
Objective: To determine the IC50 values or percentage inhibition of a test compound against a broad range of kinases to identify on-target and off-target activities.
Materials:
-
Test compound (e.g., "this compound" or its derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Recombinant human protein kinases.
-
Substrate for each kinase (peptide or protein).
-
ATP (Adenosine triphosphate).
-
Assay buffer (specific to each kinase).
-
Detection reagents (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP).
-
Microplates (e.g., 96-well or 384-well).
-
Plate reader capable of luminescence, fluorescence, or radioactivity detection.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the appropriate assay buffer.
-
Reaction Setup: In a microplate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each kinase.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase activity remaining at each compound concentration relative to a vehicle control (e.g., DMSO). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the general cytotoxicity of a compound on cultured cell lines.
Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).
Materials:
-
Human cell lines (e.g., HeLa, HepG2).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compound dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Spectrophotometer.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions of small molecules within biological systems is essential for understanding their mechanisms of action and potential for cross-reactivity.
Caption: RIP2 Kinase Signaling Pathway Inhibition.
Caption: In Vitro Cross-Reactivity Screening Workflow.
Conclusion
The diverse biological activities of the quinoline-2-one scaffold necessitate a thorough evaluation of the cross-reactivity of any new derivative intended for therapeutic use. While "this compound" is a simple intermediate, its inherent reactivity warrants caution. The data and protocols presented in this guide, derived from studies on more complex quinoline-2-one derivatives, provide a framework for researchers to design and execute experiments to assess the selectivity and potential off-target effects of their compounds. A comprehensive understanding of a compound's cross-reactivity profile is essential for mitigating potential toxicity and advancing the development of safer and more effective drugs.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity [mdpi.com]
- 4. Synthesis and in vitro pharmacology of substituted quinoline-2,4-dicarboxylic acids as inhibitors of vesicular glutamate transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jetir.org [jetir.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
